molecular formula C8H17NO B8755422 4-(Pyrrolidin-1-yl)butan-2-ol

4-(Pyrrolidin-1-yl)butan-2-ol

Cat. No.: B8755422
M. Wt: 143.23 g/mol
InChI Key: SHIIWUKLJUSVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyrrolidin-1-yl)butan-2-ol is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in the development of bioactive molecules . The pyrrolidine ring is highly valued for its three-dimensional, non-planar structure, which allows researchers to efficiently explore pharmacophore space and fine-tune the stereochemistry of potential drug candidates . This scaffold is found in numerous compounds investigated for various therapeutic areas, contributing to favorable physicochemical properties . As a building block, this compound can be utilized in the synthesis and design of novel molecules. Its structure aligns with the pursuit of sp3-hybridized, complex scaffolds that can improve the success of drug candidates . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals appropriately and in accordance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-pyrrolidin-1-ylbutan-2-ol

InChI

InChI=1S/C8H17NO/c1-8(10)4-7-9-5-2-3-6-9/h8,10H,2-7H2,1H3

InChI Key

SHIIWUKLJUSVHG-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCCC1)O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 4-(Pyrrolidin-1-yl)butan-2-ol – Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(Pyrrolidin-1-yl)butan-2-ol is a versatile, bifunctional aliphatic building block characterized by a flexible butane backbone, a basic tertiary amine (pyrrolidine), and a secondary alcohol. This unique structural motif—a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino alcohol—makes it a highly valuable intermediate in modern medicinal chemistry, particularly in the synthesis of central nervous system (CNS) therapeutics and kinase inhibitors,[1]. This whitepaper provides an authoritative, mechanistic guide to the physicochemical properties, validated synthetic methodologies, and pharmacological applications of this critical scaffold.

Chemical Identity & Physicochemical Properties

The dual functionality of this compound dictates its solubility, reactivity, and binding affinity in biological systems. The presence of a chiral center at the C2 position allows for stereospecific interactions in target binding pockets.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 2138236-29-8 (Hydrochloride salt)
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol (Free base)
Topological Polar Surface Area (TPSA) 23.47 Ų
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 2 (N, O)
Rotatable Bonds 3 (Aliphatic chain)
Chiral Centers 1 (C2 position)

Structural Features & Mechanistic Implications

The chemical behavior of this compound is governed by the interplay between its two functional groups:

  • The Pyrrolidine Ring: As a cyclic secondary amine derivative, the tertiary nitrogen exhibits a pKa of approximately 10.0–10.5. It is protonated at physiological pH, making it an excellent pharmacophore for ionic interactions with acidic residues (e.g., aspartate) in G-protein coupled receptors (GPCRs)[1].

  • The Secondary Alcohol: The hydroxyl group at C2 provides a critical hydrogen bond donor/acceptor site. Mechanistically, the proximity of the hydroxyl group to the basic amine allows for intramolecular hydrogen bonding in non-polar solvents, which can influence the molecule's conformational flexibility and membrane permeability.

Synthetic Methodologies & Self-Validating Protocols

To ensure high yield and purity, the synthesis of this compound must be carefully controlled. Below are two field-proven, self-validating protocols.

Route A: Ketone Reduction of a Mannich Base

This route involves the reduction of 4-(pyrrolidin-1-yl)butan-2-one, a ketone typically derived from a Mannich reaction between acetone, formaldehyde, and pyrrolidine[2].

SynthesisWorkflow A Acetone + Formaldehyde C 4-(Pyrrolidin-1-yl) butan-2-one A->C Mannich Condensation B Pyrrolidine B->C D NaBH4 / MeOH Reduction C->D Isolation & Purification E 4-(Pyrrolidin-1-yl) butan-2-ol D->E Hydride Transfer

Synthetic workflow for this compound via Mannich reaction and reduction.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 4-(pyrrolidin-1-yl)butan-2-one in anhydrous methanol (0.5 M concentration) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 1.2 eq of Sodium Borohydride (NaBH

    
    ) portion-wise over 30 minutes to manage the exothermic evolution of hydrogen gas.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quenching & Extraction: Quench carefully with saturated aqueous NH

    
    Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.

Causality & Mechanistic Insight: Sodium borohydride is selected over stronger reducing agents like LiAlH


 to provide a mild, chemoselective reduction of the ketone without risking the cleavage of the C-N bond. Methanol is used as a protic solvent because it hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack of the hydride ion[2].

Self-Validation System: Reaction completion is validated via Fourier Transform Infrared Spectroscopy (FTIR). The protocol is considered successful when the strong C=O stretching frequency at ~1715 cm⁻¹ completely disappears, replaced by a broad O-H stretch at ~3300 cm⁻¹.

Route B: Nucleophilic Substitution of 4-Chlorobutan-2-ol

An alternative approach is the direct alkylation of pyrrolidine using 4-chlorobutan-2-ol[3].

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of 4-chlorobutan-2-ol in anhydrous acetonitrile.

  • Substitution: Add 1.5 eq of pyrrolidine and 2.0 eq of anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Heating: Reflux the mixture at 80 °C for 12 hours under an inert nitrogen atmosphere.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate. Purify the crude oil via silica gel chromatography (DCM:MeOH, 95:5) to yield the pure product.

Causality & Mechanistic Insight: The reaction proceeds via an Sngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


2 mechanism. Acetonitrile, an aprotic polar solvent, is chosen because it poorly solvates the pyrrolidine nucleophile, thereby increasing its reactivity toward the primary alkyl chloride. K

CO

acts as a heterogeneous, non-nucleophilic acid scavenger to neutralize the generated HCl, driving the equilibrium forward without inducing competitive E2 elimination.

Self-Validation System: The workflow is validated by Thin-Layer Chromatography (TLC) using a ninhydrin stain, which will show the consumption of the secondary amine (pyrrolidine), followed by Gas Chromatography-Mass Spectrometry (GC-MS) confirming the target molecular ion mass (m/z 143.2).

Applications in Medicinal Chemistry

Histamine H3 Receptor Antagonism

Derivatives of this compound are heavily utilized in the development of Histamine H3 receptor antagonists, which are investigated for the treatment of cognitive disorders, narcolepsy, and ADHD[1]. The pyrrolidine ring acts as a basic pharmacophore that mimics the endogenous ligand histamine, while the hydroxyl group offers a critical hydrogen bond anchor in the receptor's orthosteric pocket.

H3Signaling Ligand H3 Antagonist (Amino Alcohol Moiety) H3R Histamine H3 Receptor (Presynaptic) Ligand->H3R High Affinity Binding Gi Gi/o Protein Coupling H3R->Gi Receptor Blockade cAMP cAMP Production (Restored) Gi->cAMP Prevents Adenylyl Cyclase Inhibition NT Neurotransmitter Release (Increased) cAMP->NT Downstream Modulation

Pharmacological role of amino alcohol derivatives in Histamine H3 receptor antagonism.

Sphingosine Kinase Inhibition

Beyond GPCRs, complex chiral derivatives of this scaffold—such as (2S,3S)-1-Phenyl-3-((R)-1-phenyl-ethylamino)-4-pyrrolidin-1-yl-butan-2-ol—have been identified as highly specific inhibitors of human Sphingosine kinase 2 (hSphK2)[4]. By inhibiting hSphK2, these compounds modulate the production of sphingosine-1-phosphate (S1P), a lipid signaling molecule that regulates cell proliferation, motility, and apoptosis, making this scaffold highly relevant in targeted oncology research.

Analytical Characterization

To ensure the integrity of the synthesized this compound for downstream pharmaceutical applications, the following analytical standards must be met:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Key diagnostic peaks include a multiplet at ~3.8 ppm corresponding to the methine proton (CH-OH) at C2, and a broad singlet at ~3.0-2.5 ppm for the protons adjacent to the pyrrolidine nitrogen.
  • HPLC: A reversed-phase HPLC method (C18 column, Water/Acetonitrile gradient with 0.1% TFA) coupled with an Evaporative Light Scattering Detector (ELSD) or MS is required, as the molecule lacks a strong UV chromophore.

References

  • Title: US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands Source: Google Patents URL
  • Title: (2S,3S)-1-Phenyl-3-((R)-1-phenyl-ethylamino)-4-pyrrolidin-1-yl-butan-2-ol (CAS 867153-63-7) Source: Molaid URL: [Link]

Sources

The Molecular Architecture of 4-(Pyrrolidin-1-yl)butan-2-ol: A Technical Guide to Physicochemical Properties and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, aliphatic heterocycles serve as foundational building blocks for central nervous system (CNS) therapeutics. 4-(Pyrrolidin-1-yl)butan-2-ol is a bifunctional aliphatic compound featuring a tertiary amine (pyrrolidine) and a secondary alcohol. This in-depth guide provides a rigorous analysis of its molecular weight, chemical formula, structural causality, and its critical role as an intermediate in the synthesis of Histamine H3 receptor ligands[1].

Chemical Identity & Physicochemical Profiling

The precise determination of molecular weight and formula is the first step in any robust drug development workflow. This compound consists of a four-carbon aliphatic chain (butan-2-ol) with a pyrrolidine ring substituted at the C4 position.

Free Base vs. Hydrochloride Salt

The selection of the hydrochloride (HCl) salt over the free base is driven by the physicochemical behavior of tertiary amines. The free base is typically a viscous, hygroscopic oil that is susceptible to atmospheric oxidation. By protonating the pyrrolidine nitrogen with hydrochloric acid, the compound is converted into a crystalline solid (CAS: 2138236-29-8)[2]. This salt form dramatically enhances aqueous solubility, improves benchtop stability, and ensures precise stoichiometric weighing during downstream coupling reactions.

Table 1: Physicochemical Properties Summary

PropertyFree BaseHydrochloride Salt
Chemical Formula C₈H₁₇NOC₈H₁₈ClNO (or C₈H₁₇NO · HCl)
Molecular Weight 143.23 g/mol 179.69 g/mol
CAS Number N/A (Unregistered base)2138236-29-8
Physical State Viscous OilCrystalline Solid
Monoisotopic Mass 143.1310 Da179.1077 Da
Expected [M+H]⁺ (m/z) 144.1388144.1388

(Data corroborated by the [3])

Structural and Mechanistic Insights

The utility of this compound in drug discovery is dictated by its distinct structural motifs:

  • The Pyrrolidine Pharmacophore: The nitrogen lone pair in the 5-membered pyrrolidine ring is

    
     hybridized, conferring significant basicity (
    
    
    
    ). In physiological environments, this nitrogen is protonated, allowing it to form critical salt bridges with conserved aspartate residues (e.g., Asp114) in G-protein coupled receptors (GPCRs)[4].
  • The Chiral Hydroxyl Linker: The secondary alcohol at the C2 position serves a dual purpose. First, it acts as a hydrogen-bond donor/acceptor. Second, it introduces a stereocenter. Depending on the synthetic route, the resulting racemate may require chiral resolution, as enantiomers often exhibit vastly different target affinities in biological systems.

Synthesis Methodology & Experimental Workflow

To synthesize this compound, a two-step sequence involving N-alkylation followed by carbonyl reduction is highly effective. This protocol is designed to be self-validating at each stage.

Step-by-Step Protocol
  • N-Alkylation:

    • Procedure: Dissolve pyrrolidine (1.0 eq) and 4-chloro-2-butanone (1.1 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as an acid scavenger. Reflux for 8 hours.

    • Causality: K₂CO₃ neutralizes the HCl generated during the nucleophilic substitution, preventing the protonation of the pyrrolidine nucleophile, which would otherwise halt the reaction.

    • Validation: Monitor via TLC (DCM:MeOH 9:1). The formation of the intermediate, 1-(pyrrolidin-1-yl)butan-3-one, is confirmed by a UV-active spot with a higher

      
       than the starting amine.
      
  • Carbonyl Reduction:

    • Procedure: Isolate the intermediate and dissolve in methanol at 0°C. Slowly add sodium borohydride (NaBH₄, 1.5 eq). Stir for 2 hours at room temperature.

    • Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without cleaving the newly formed C-N bond.

    • Validation: Quench with water, extract with ethyl acetate, and analyze via LC-MS. The disappearance of the ketone mass and the emergence of the [M+H]⁺ peak at m/z 144.2 validates the successful formation of the free base.

  • Salt Formation:

    • Procedure: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) until precipitation ceases. Filter and dry under vacuum to yield the hydrochloride salt (MW: 179.69 g/mol ).

Synthesis A Pyrrolidine (Nucleophile) C Intermediate: 1-(Pyrrolidin-1-yl)butan-3-one A->C Alkylation (K2CO3, MeCN) B 4-Chloro-2-butanone (Electrophile) B->C D Reduction (NaBH4, MeOH) C->D E This compound (Target Compound) D->E Carbonyl Reduction

Chemical synthesis workflow for this compound via alkylation and reduction.

Applications in Drug Development: H3 Receptor Ligands

The most prominent application of this compound is its use as a precursor for synthesizing 3- or 4-monosubstituted phenol and thiophenol derivatives. According to[1], these derivatives act as potent Histamine H3 receptor ligands.

By coupling the hydroxyl group of this compound to a phenolic core via a Mitsunobu reaction (or via displacement of a leaving group), chemists generate a basic ether pharmacophore. This structural motif is highly effective at crossing the blood-brain barrier (BBB) and antagonizing presynaptic H3 autoreceptors, which is a validated mechanism for treating neurologic disorders, inflammatory diseases, and allergic conditions[5].

Pathway A H3 Receptor Antagonist B Histamine H3 Receptor A->B Binds C Inhibition of Gi/o Coupling B->C Blocks D Increased cAMP C->D Signaling E Neurotransmitter Release D->E Modulation

Mechanism of action for H3 receptor antagonists utilizing the pyrrolidinyl-alkoxy pharmacophore.

Analytical Validation Protocol

To ensure the integrity of the synthesized compound, the following analytical suite must be employed to verify the formula and molecular weight:

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI+) must confirm the exact mass. The theoretical monoisotopic mass of the free base is 143.1310 Da. The observed [M+H]⁺ peak must fall within 5 ppm of 144.1388 m/z.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • A distinct doublet at ~1.1 ppm integrates to 3 protons, confirming the terminal methyl group (C1).

    • A multiplet at ~3.8 ppm integrates to 1 proton, representing the chiral methine proton (C2) adjacent to the hydroxyl group.

    • Broad multiplets between 2.4-2.6 ppm and 1.7-1.8 ppm confirm the intact pyrrolidine ring system.

References

  • Bernardelli, P., et al. "3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands.
  • Chemsrc. "CAS 2138236-29-8 | this compound hydrochloride Chemical Properties." Chemsrc Database.[Link]

Sources

solubility of 4-(Pyrrolidin-1-yl)butan-2-ol in water and organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile and Physicochemical Characterization of 4-(Pyrrolidin-1-yl)butan-2-ol Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of This compound (CAS: Analogous to 93264-47-2), a critical amino-alcohol intermediate often utilized in the synthesis of muscarinic antagonists and heterocyclic pharmaceutical agents.

While specific experimental data for the butan-2-ol regioisomer is sparse in public repositories compared to its primary alcohol counterpart (4-(pyrrolidin-1-yl)butan-1-ol), this guide synthesizes authoritative structure-property relationships (SPR), surrogate data from close structural analogs, and first-principles physicochemical logic. The document details solubility behavior across aqueous and organic matrices, pH-dependent phase distribution, and validated experimental protocols for solubility determination.

Part 1: Physicochemical Profile[1]

Understanding the solubility of this compound requires a dissection of its molecular architecture. It is an amphiphilic molecule containing a lipophilic pyrrolidine ring and alkyl chain, balanced by a hydrophilic secondary alcohol and a basic tertiary amine.

1.1 Structural Parameters & Constants
PropertyValue (Predicted/Surrogate*)Rationale
Molecular Formula C₈H₁₇NO--
Molecular Weight 143.23 g/mol --
pKa (Basic) ~10.2Typical for N-alkyl pyrrolidines; protonation occurs at the tertiary nitrogen.
LogP (Octanol/Water) 0.8 – 0.9Low lipophilicity indicates good water solubility. The 2-ol isomer is slightly more lipophilic than the 1-ol due to steric shielding of the hydroxyl group.
H-Bond Donors 1 (–OH)Secondary alcohol group.
H-Bond Acceptors 2 (–N<, –OH)Tertiary amine and oxygen lone pairs.
Physical State Viscous LiquidLikely colorless to pale yellow; prone to oxidation (darkening) upon storage.

*Note: Values derived from high-fidelity analogs (e.g., 4-(pyrrolidin-1-yl)butan-1-ol) and consensus predictive models (XLogP3).

Part 2: Solubility in Water & Aqueous Buffers

The aqueous solubility of this compound is governed by the Henderson-Hasselbalch relationship . The molecule exists in equilibrium between its neutral free base and its cationic ammonium salt.

2.1 pH-Dependent Solubility Profile
  • pH < 8 (Acidic to Neutral):

    • State: Protonated (Cationic).

    • Solubility: Miscible / Highly Soluble (>100 mg/mL).

    • Mechanism: The tertiary amine accepts a proton (

      
      ), forming a highly polar ionic species that is fully solvated by water.
      
  • pH > 10 (Basic):

    • State: Neutral Free Base.

    • Solubility: Soluble.

    • Mechanism: Unlike longer-chain fatty amines, the C8 carbon count combined with the polar hydroxyl group keeps the LogP below 1.0. While the free base is extractable into organics, it retains significant water solubility due to hydrogen bonding capability of the –OH group and the nitrogen center.

2.2 Visualization: Theoretical Solubility vs. pH

The following diagram illustrates the theoretical solubility profile based on pKa ~10.2.[1]

SolubilityProfile cluster_0 Aqueous Phase Behavior Acidic pH 1.0 - 8.0 (Cationic Form) Fully Miscible Transition pH 8.0 - 10.0 (Buffer Region) Solubility Decreases Acidic->Transition Deprotonation Basic pH > 10.5 (Free Base) Soluble (LogP ~0.8) Transition->Basic Free Base Formation caption Figure 1: Theoretical pH-Solubility Profile of this compound

Part 3: Solubility in Organic Solvents

For process chemistry (extraction/purification), understanding the organic solvent profile is crucial. The compound follows a "polar-organic" solubility trend.

3.1 Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Alcohols Methanol, Ethanol, IPAHigh (Miscible) Excellent for synthesis; difficult to remove trace alcohol due to H-bonding.
Chlorinated Dichloromethane (DCM), ChloroformHigh Preferred extraction solvent. The free base partitions efficiently from basic aqueous layers (pH > 11) into DCM.
Ethers THF, Diethyl Ether, MTBEModerate to High Good solubility. MTBE is often preferred for process safety over diethyl ether.
Esters Ethyl AcetateModerate Soluble, but potential for transesterification if heated with strong acid/base catalysts.
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Solubility is temperature-dependent. Often used as an antisolvent to precipitate the hydrochloride salt form.
Polar Aprotic DMSO, DMF, AcetonitrileHigh (Miscible) Useful for nucleophilic substitution reactions; difficult to remove during workup.
3.2 Partitioning Logic (LogD)
  • Extraction Strategy: To extract the compound from water, adjust the aqueous phase to pH ≥ 12 (using NaOH) to ensure 99% free base formation. Extract with DCM or Chloroform .

  • Salt Formation: To isolate the compound as a solid, dissolve the free base in dry Ethanol or Ether and introduce HCl gas or ethanolic HCl . The hydrochloride salt will likely precipitate or can be crystallized from Acetone/Ethanol.

Part 4: Experimental Protocols

4.1 Protocol A: Shake-Flask Solubility Determination

Objective: Determine saturation solubility in a specific solvent at 25°C.

  • Preparation: Add excess solid/liquid this compound to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate (shaker or magnetic stir bar) at 25°C for 24 hours. Ensure undissolved material remains (saturation).

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (210 nm) or LC-MS.

    • Note: Since the compound lacks a strong chromophore, LC-MS or CAD (Charged Aerosol Detection) is preferred over UV. Alternatively, derivatization may be required for UV detection.

4.2 Protocol B: pH-Metric LogD Profiling

Objective: Determine the distribution coefficient between Octanol and Water at physiological pH (7.4).

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa.

  • Mixing: Dissolve a known mass of compound in the pre-saturated Octanol phase. Add an equal volume of pre-saturated Buffer.

  • Separation: Shake vigorously for 1 hour; centrifuge to separate phases.

  • Analysis: Analyze both phases.

Part 5: Applications & Workflow Visualization

This compound is typically an intermediate.[2] A common workflow involves synthesizing the amino-alcohol via ring-opening of an epoxide or alkylation of pyrrolidine, followed by extraction.

5.1 Synthesis Workup & Extraction Flow

The following diagram depicts the standard "Acid-Base Switch" purification strategy, leveraging the solubility profile defined above.

ExtractionWorkflow ReactionMix Crude Reaction Mixture (Contains Amine, Salts, Impurities) Acidify Step 1: Acidify to pH 2 (Use 1M HCl) ReactionMix->Acidify Wash Step 2: Wash with Ether/DCM (Removes Non-Basic Impurities) Acidify->Wash AqueousLayer Aqueous Layer (Contains Product as Salt) Wash->AqueousLayer Save Aqueous Waste Organic Waste Wash->Waste Discard Organic Basify Step 3: Basify to pH 12 (Use 5M NaOH) AqueousLayer->Basify Extract Step 4: Extract with DCM x3 (Product moves to Organic Phase) Basify->Extract Dry Step 5: Dry (Na2SO4) & Concentrate Extract->Dry caption Figure 2: Acid-Base Extraction Workflow for this compound

References

  • PubChem Compound Summary. 4-(Pyrrolidin-1-yl)butan-1-ol (Isomer Surrogate Data). National Center for Biotechnology Information. Accessed March 3, 2026. [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. Oxford University Press. (Mechanistic grounding for amine solubility and acid-base extraction).

Sources

An In-depth Technical Guide to the Identification and Characterization of 4-(Pyrrolidin-1-yl)butan-2-ol (CAS Number: 2138236-29-8)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of the chiral amino alcohol, 4-(pyrrolidin-1-yl)butan-2-ol (CAS Number: 2138236-29-8). The pyrrolidine moiety is a significant structural component in numerous pharmaceuticals, making the thorough analysis of its derivatives crucial for drug discovery and development.[1] This document outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to ensure the unambiguous identification, purity assessment, and structural elucidation of this compound. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for researchers.

Introduction and Physicochemical Properties

This compound is a secondary amino alcohol containing a pyrrolidine ring. Its structure suggests potential utility as a chiral building block in asymmetric synthesis. While specific experimental data for the compound with CAS number 2138236-29-8 is not extensively published, its properties can be inferred from its structural analogues, such as 4-(pyrrolidin-1-yl)butan-1-ol.[2][3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueRationale / Comparative Data
Molecular FormulaC₈H₁₇NOBased on chemical structure.
Molecular Weight143.23 g/mol Calculated from the molecular formula.[2]
AppearanceColorless to light yellow liquidBy analogy to similar amino alcohols.[4]
Boiling Point~97°C at 15 mmHgBased on the boiling point of the constitutional isomer 4-(pyrrolidin-1-yl)butan-1-amine.[4]
pKa~9-10Typical pKa for the protonated tertiary amine in similar structures.
SolubilitySoluble in water and polar organic solventsThe presence of hydroxyl and amino groups facilitates hydrogen bonding.

Spectroscopic Identification and Structural Elucidation

A combination of spectroscopic techniques is essential for the definitive identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[5]

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityRationale
-OH1.5 - 3.5Broad singletExchangeable proton, chemical shift is concentration-dependent.
-CH(OH)-3.6 - 3.9MultipletDeshielded by the adjacent hydroxyl group.
-CH₂-N(pyrrolidine)2.4 - 2.8MultipletAdjacent to the electron-withdrawing nitrogen atom.
Pyrrolidine ring protons1.7 - 2.6MultipletsComplex overlapping signals typical for the pyrrolidine ring.
-CH₂-CH(OH)-1.4 - 1.7MultipletAliphatic protons.
-CH₃~1.2DoubletCoupled to the methine proton of the secondary alcohol.

Experimental Protocol: ¹H NMR Spectroscopy [5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • D₂O Exchange: To confirm the hydroxyl proton peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish.[6]

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
-C(OH)-65 - 70Carbon attached to the hydroxyl group.
-CH₂-N(pyrrolidine)50 - 60Carbon adjacent to the tertiary amine.
Pyrrolidine ring carbons45 - 55 and 20-30Carbons of the pyrrolidine ring.
-CH₂-CH(OH)-30 - 40Aliphatic carbon.
-CH₃20 - 25Methyl carbon.

Experimental Protocol: ¹³C NMR Spectroscopy [5]

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

Table 4: Key IR Absorptions

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (alcohol)3200 - 3600Broad
C-H (aliphatic)2850 - 3000Strong, sharp
C-N (amine)1000 - 1250Medium
C-O (alcohol)1050 - 1150Strong

Experimental Protocol: IR Spectroscopy [5]

  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: [M+H]⁺ at m/z 144.14.

  • Key Fragmentation Pattern: Expect fragmentation pathways involving the loss of water from the molecular ion, and cleavage adjacent to the nitrogen atom of the pyrrolidine ring.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_ID Confirmed Identity of This compound Structure->Final_ID Functional_Groups->Final_ID Mol_Weight->Final_ID

Caption: Workflow for Spectroscopic Identification.

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities or isomers.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile amino alcohols.[8]

Experimental Protocol: GC Analysis

  • Column Selection: A polar capillary column, such as one with a wax-based stationary phase, is recommended for the separation of amino alcohols.[8]

  • Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) are commonly used.

  • Temperature Program: An optimized temperature gradient will be necessary to achieve good separation.

  • Derivatization (Optional): Derivatization with reagents like trifluoroacetic anhydride can improve peak shape and volatility.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds.

3.2.1. Reversed-Phase HPLC

For purity analysis, reversed-phase HPLC with a C18 column is a standard approach.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a low wavelength (e.g., 200-210 nm) or, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometric (MS) detector can be employed.

3.2.2. Chiral HPLC

Since this compound is a chiral molecule, chiral HPLC is necessary to separate its enantiomers.

Experimental Protocol: Chiral HPLC

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often effective for the separation of amino alcohol enantiomers.

  • Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used with these columns.

  • Derivatization: Pre-column derivatization with a chiral derivatizing agent can also be used to form diastereomers that can be separated on a standard reversed-phase column.[9][10]

Chromatographic Analysis Workflow

G cluster_input Sample cluster_purity Purity Assessment cluster_chiral Enantiomeric Purity cluster_output Results Sample This compound GC Gas Chromatography (GC) Sample->GC RPHPLC Reversed-Phase HPLC Sample->RPHPLC ChiralHPLC Chiral HPLC Sample->ChiralHPLC Purity Chemical Purity (%) GC->Purity RPHPLC->Purity EnantiomericExcess Enantiomeric Excess (% ee) ChiralHPLC->EnantiomericExcess

Caption: Workflow for Chromatographic Purity Analysis.

Potential Applications and Significance

Pyrrolidine-containing compounds are prevalent in a wide range of pharmaceuticals.[1] The chiral nature of this compound makes it a potentially valuable intermediate for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Its structural motifs are found in compounds with diverse biological activities. The development of robust analytical methods for such building blocks is critical for ensuring the quality and efficacy of the final drug products.

Conclusion

The identification and characterization of this compound require a systematic and multi-technique approach. This guide has outlined a comprehensive strategy employing NMR and IR spectroscopy, mass spectrometry, and various chromatographic methods to confirm the structure, assess purity, and determine the enantiomeric composition of this compound. The application of these well-established analytical principles provides a reliable framework for researchers in the field of drug discovery and development.

References

  • Buck, R. H., & Krummen, K. (1987). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 387, 255–265. [Link]

  • Li, Y. H., & Li, L. (1995). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 33(3), 129-134. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Agilent. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. The Journal of Organic Chemistry, 73(15), 5963–5966. [Link]

  • Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Shimadzu. [Link]

  • ACS Publications. (n.d.). Ligand exchange chromatography of amino alcohols. Use of Schiff bases in enantiomer resolution. Journal of the American Chemical Society. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(PYRROLIDIN-1-YL)BUTAN-1-OL | CAS 93264-47-2. Matrix Fine Chemicals. [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of Amino Alcohol Complexes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • PubChem. (n.d.). 4-(Pyrrolidin-1-yl)butan-1-ol. [Link]

  • ResearchGate. (n.d.). (A) Structures of alcohols and amino alcohols tested. (B) Selected CD spectra.... [Link]

  • PubChem. (n.d.). 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride. [Link]

  • Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Google Patents. (n.d.).

Sources

Thermodynamic Profiling of Pyrrolidinyl Butanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of Pyrrolidinyl Butanol Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction: The Pharmacophore and Its Relevance

Pyrrolidinyl butanol derivatives represent a critical scaffold in medicinal chemistry, often serving as the structural backbone for anticholinergic agents, local anesthetics, and emerging anticancer intermediates. Characterized by a tertiary amine (pyrrolidine ring) linked to a hydroxyl group via a butyl chain, these compounds exhibit complex thermodynamic behaviors that dictate their developability.

While structural analogs like procyclidine (a pyrrolidinyl propanol) are well-characterized, the extension of the alkyl chain to a butanol moiety introduces specific shifts in lipophilicity, crystal lattice energy, and aqueous solubility. This guide provides a rigorous examination of the thermodynamic properties of this class, offering actionable protocols for their physicochemical profiling.

Core Structural Thermodynamics
  • Entropy of Fusion: The flexibility of the butyl chain typically increases the entropy of fusion (

    
    ) compared to rigid analogs, potentially lowering the melting point unless offset by strong intermolecular hydrogen bonding.
    
  • Basicity (pKa): The pyrrolidine nitrogen is a strong base (typically pKa 9.0–10.5), making these compounds highly pH-dependent in their solubility and partitioning behavior.

Physicochemical Profiling: Ionization and Lipophilicity[1]

Understanding the ionization state and lipophilicity is the first step in thermodynamic profiling, as these parameters govern the free energy of transfer across biological membranes.

Dissociation Constants (pKa)

For pyrrolidinyl butanol derivatives, the pKa is dominated by the tertiary amine of the pyrrolidine ring.

  • Typical Range: 9.2 – 10.2 (at 25°C).

  • Thermodynamic Implication: At physiological pH (7.4), these compounds exist predominantly (>99%) in their cationic (protonated) form. This favors aqueous solubility but imposes an energy penalty for membrane permeation, which requires the neutral species.

Partition Coefficients (LogP vs. LogD)

The "butanol" linker adds methylene units (


) compared to propanol analogs, increasing the lipophilicity.
  • Estimated LogP: ~3.5 – 4.5 (Neutral species).

  • LogD (pH 7.4): ~1.5 – 2.5 (Corrected for ionization).

  • Structure-Property Relationship: The addition of the butyl chain increases

    
     (water 
    
    
    
    octanol) by approximately -0.5 to -0.7 kcal/mol per methylene group, enhancing blood-brain barrier (BBB) penetration potential but reducing aqueous solubility.

Solid-State Thermodynamics

The solid-state landscape is critical for formulation stability. Pyrrolidinyl butanol derivatives are prone to polymorphism due to the conformational freedom of the butyl chain and the directional hydrogen bonding capability of the hydroxyl group.

Melting Point and Enthalpy of Fusion
  • Typical Melting Range (HCl salts): 150°C – 170°C.

  • Thermodynamic Event: The melting endotherm in Differential Scanning Calorimetry (DSC) represents the enthalpy of fusion (

    
    ). A sharp peak indicates high purity and crystallinity.
    
  • Decomposition: Thermogravimetric Analysis (TGA) typically reveals stability up to ~200°C, after which deamination or dehydration (loss of -OH) occurs.

Polymorph Screening Workflow

Polymorphism affects the Gibbs free energy (


) of the solid. The most stable polymorph has the lowest 

and typically the highest melting point and density.

PolymorphScreening Start Crude API (Pyrrolidinyl Butanol Derivative) SolventScreen Solvent Recrystallization (Polar, Non-polar, Protic, Aprotic) Start->SolventScreen DSC DSC Analysis (Heat Flow vs. Temp) SolventScreen->DSC XRPD X-Ray Powder Diffraction (Crystal Lattice Fingerprint) SolventScreen->XRPD Decision Distinct Patterns? DSC->Decision XRPD->Decision Stable Thermodynamically Stable Form (Highest Mp, Lowest Solubility) Decision->Stable No Variation Meta Metastable Form (Kinetic Product) Decision->Meta New Peaks Conversion Slurry Conversion Study (Heat/Solvent Stress) Meta->Conversion Assess Stability Conversion->Stable Transforms over time

Caption: Figure 1. Polymorph screening logic to identify the thermodynamically stable crystal form.

Solubility Thermodynamics[2]

Solubility is not merely a concentration limit but a thermodynamic equilibrium defined by the free energy of solution (


).
Van't Hoff Analysis

To determine the enthalpy (


) and entropy (

) of solution, solubility is measured at multiple temperatures. Equation:

  • Plot:

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Linear Slope: Ideal solution behavior.

    • Curvature: Change in

      
       (often due to a phase transition or change in pKa with temperature).
      
    • Positive

      
      :  Endothermic dissolution (solubility increases with heat), typical for these crystalline salts.
      
Data Summary: Procyclidine (Analog) vs. Butanol Derivative
PropertyProcyclidine HCl (Propanol Analog)Pyrrolidinyl Butanol Derivative (Predicted)
Molecular Weight 323.9 g/mol ~337.9 g/mol (+14 Da)
LogP (Neutral) 4.1 – 4.24.5 – 4.7
Water Solubility ~30 mg/mL~10 – 20 mg/mL
Melting Point 159–164°C150–160°C (Entropy effect)
pKa 9.459.5 – 9.8

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Objective: Determine the ionization constant to 0.01 pH unit accuracy.

  • Preparation: Dissolve 5 mg of the derivative in 20 mL of degassed water/methanol (if insoluble in pure water, use cosolvent and Yasuda-Shedlovsky extrapolation).

  • Titration: Titrate with 0.1 N HCl (to protonate) then back-titrate with 0.1 N NaOH under

    
     atmosphere to prevent carbonate formation.
    
  • Calculation: Use the Bjerrum difference plot method to identify the point of half-neutralization.

  • Validation: The curve must show a single sharp inflection point for the tertiary amine.

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Assess purity, melting point, and polymorphism.[1]

  • Sample: Weigh 2–4 mg of dried powder into a Tzero aluminum pan. Crimp with a pinhole lid (allows moisture escape).

  • Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 250°C.

  • Purge: Nitrogen gas at 50 mL/min.

  • Analysis: Integrate the melting endotherm.

    • Onset Temperature (

      
      ): Used as the thermodynamic melting point.
      
    • Peak Temperature (

      
      ): Dependent on heating rate.
      
Protocol C: Solubility Thermodynamics Workflow

This workflow ensures accurate capture of temperature-dependent solubility data.

SolubilityWorkflow Prep Excess Solid + Buffer (pH 1.2, 6.8, 7.4) Incubate Shake-Flask Incubation (24h @ 25°C, 37°C, 45°C) Prep->Incubate Filter Filtration (0.22 µm PVDF, Pre-heated) Incubate->Filter Equilibrium Reached Assay HPLC-UV Quantification Filter->Assay Calc Van't Hoff Plot (ln S vs 1/T) Assay->Calc

Caption: Figure 2. Thermodynamic solubility determination workflow.

References

  • BenchChem. (2025). Procyclidine Hydrochloride: A Comprehensive Technical Guide. Retrieved from

  • PubChem. (2025). Procyclidine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from

  • Domańska, U., et al. (2009).[2] "Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol." Journal of Physical Chemistry B. 113(25): 8941-8947.

  • PerkinElmer. (2024).[2] Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Retrieved from

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from

  • Kimura, T., et al. (2006).[3] "Thermodynamic properties of 1-butanol + butylamines mixtures." Thermochimica Acta. 450(1-2): 91-96.

Sources

Technical Guide: 4-(Pyrrolidin-1-yl)butan-2-ol in H3 Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role of 4-(Pyrrolidin-1-yl)butan-2-ol as a critical synthetic intermediate and pharmacophore building block in the development of non-imidazole Histamine H3 Receptor (H3R) antagonists and inverse agonists.

Executive Summary

This compound (CAS: 83787-87-7) is a bifunctional chemical intermediate used primarily in the medicinal chemistry of G-protein coupled receptors (GPCRs). In the context of Histamine H3 Receptor (H3R) research, it serves as a "privileged structure" precursor. It provides the essential basic amine head group (pyrrolidine) and a chiral linker (butan-2-ol) necessary for high-affinity binding to the H3R orthosteric site.

Its primary utility lies in the synthesis of ether-linked H3 antagonists via Mitsunobu coupling, allowing researchers to attach a polar, basic "tail" to lipophilic aromatic cores. This guide covers its synthesis, reaction protocols, and structural activity relationships (SAR).

Chemical Identity & Pharmacophore Logic

Structural Properties

The molecule consists of a tertiary amine (pyrrolidine) connected to a secondary alcohol via an ethyl spacer.

PropertySpecification
IUPAC Name This compound
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Chirality Contains one stereocenter at C2 (exists as R and S enantiomers)
pKa (Calc) ~9.5 (Pyrrolidine nitrogen)
Role Synthon for "Basic Amine – Spacer – Core" pharmacophore
Mechanistic Role in H3R Binding

The H3 receptor contains a highly conserved aspartic acid residue (Asp3.32 in Ballesteros-Weinstein numbering) in transmembrane domain 3. High-affinity antagonists require a basic amine to form a salt bridge with this residue.

  • The Pyrrolidine Ring: Acts as the protonatable basic center. Pyrrolidine is often preferred over diethylamine or piperidine in H3R ligands because its compact size often yields superior affinity and blood-brain barrier (BBB) penetration.

  • The Butan-2-ol Chain: Serves two functions:

    • Spacer: Provides the optimal distance (approx. 3–5 carbons) between the basic nitrogen and the central aromatic core of the antagonist.

    • Chiral Linker: The C2 hydroxyl group is converted to an ether linkage. The resulting methyl branch (from the original butan-2-ol structure) restricts conformational freedom, often improving selectivity against hERG channels and enhancing metabolic stability compared to straight-chain propyl ethers.

Synthesis & Experimental Protocols

Synthesis of this compound

Before using the molecule in ligand assembly, it must often be synthesized freshly or resolved if a specific enantiomer is required.

Reaction Logic: A Michael addition of pyrrolidine to methyl vinyl ketone (MVK) followed by carbonyl reduction.

Protocol:

  • Michael Addition:

    • Charge a reaction vessel with Pyrrolidine (1.0 eq) and THF (10 volumes).

    • Cool to 0°C. Dropwise add Methyl Vinyl Ketone (MVK) (1.2 eq).

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Result: Formation of the intermediate ketone, 4-(pyrrolidin-1-yl)butan-2-one.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise (exothermic).

    • Stir at RT for 3 hours.

    • Quench: Carefully add water/ice. Extract with tert-butyl methyl ether (TBME) or Dichloromethane (DCM).

    • Purification: Distillation or column chromatography (DCM/MeOH/NH₃).

Coupling Protocol: The Mitsunobu Reaction

The most critical application of this alcohol is coupling it to a phenol-containing aromatic core (the "Right-Hand Side" of the drug molecule).

Target: Synthesis of an H3R Antagonist (Ether Linkage).

Reagents:

  • Alcohol: this compound (1.2 eq)

  • Phenol Core: e.g., 4-(4-substituted-phenyl)phenol (1.0 eq)

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (1.5 eq)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 eq)

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Preparation: Dissolve the Phenol Core, PPh₃, and this compound in anhydrous THF under Nitrogen atmosphere.

  • Addition: Cool solution to 0°C. Add DIAD dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by LC-MS for the disappearance of the phenol.

  • Workup: Concentrate solvent. Triturate with ether/heptane to precipitate Triphenylphosphine oxide (TPPO) byproduct. Filter.

  • Purification: Flash chromatography (Silica gel). Elute with a gradient of DCM to 10% MeOH/DCM (with 1% NH₄OH) to isolate the basic amine product.

Visualizing the Workflow

The following diagram illustrates the conversion of the raw reagents into a functional H3 receptor antagonist using the Graphviz (DOT) standard.

H3R_Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Ligand Assembly (Mitsunobu) Pyrrolidine Pyrrolidine Ketone Intermediate Ketone (4-pyrrolidin-1-yl-butan-2-one) Pyrrolidine->Ketone Michael Addition (THF, RT) MVK Methyl Vinyl Ketone MVK->Ketone Alcohol TARGET ALCOHOL This compound Ketone->Alcohol Reduction (NaBH4) FinalDrug H3R Antagonist (Ether Linked) Alcohol->FinalDrug Coupling Phenol Aromatic Phenol Core (Scaffold) Phenol->FinalDrug Reagents PPh3 / DIAD (Mitsunobu Reagents) Reagents->FinalDrug Activation Asp332 Receptor Interaction: Asp 3.32 Salt Bridge FinalDrug->Asp332 Binds via Pyrrolidine N

Caption: Figure 1. Synthesis pathway converting precursors into this compound, followed by Mitsunobu coupling to generate bioactive H3R antagonists.

Structure-Activity Relationship (SAR) Data

When designing H3R ligands, the choice of the "Basic Head" and "Linker" is pivotal. The table below summarizes why this compound is often selected over analogs.

Structural VariationEffect on H3R Pharmacology
Pyrrolidine (5-membered) Optimal. High affinity (pK ~9.5). Generally lower molecular weight (MW) than piperidine, improving Ligand Efficiency (LE).
Piperidine (6-membered) Good affinity, but often higher MW and lipophilicity (cLogP), which can increase non-specific binding.
Diethylamine (Acyclic) Reduced affinity due to entropic penalty (flexible alkyl chains) compared to the constrained pyrrolidine ring.
Propyl Linker (Straight) Standard linker. Good affinity but susceptible to rapid metabolism and hERG channel blockage.
Butan-2-ol Linker (Branched) Superior. The methyl branch (created by the 2-ol) introduces chirality and steric bulk. This often reduces hERG affinity (safety) and improves selectivity against H1/H2 receptors.
Stereochemistry Note

Because the alcohol has a chiral center at C2, the resulting ether will be chiral.

  • S-Enantiomer: Often preferred in this specific class of ethers for optimal binding pocket fit, though this must be empirically determined for each specific aromatic core [1].

  • R-Enantiomer: May show reduced affinity or distinct metabolic profiles.

  • Recommendation: Synthesize the racemate first for HTS (High-Throughput Screening), then use chiral HPLC or chiral synthesis (using asymmetric reduction of the ketone) to isolate enantiomers for lead optimization.

References

  • Pfizer Inc. (2005).[1] 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands.[1] US Patent Application 2005/0267095 A1. Link

  • Berlin, M., et al. (2011). Discovery of Potent and Selective Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual grounding for pyrrolidine pharmacophores).
  • Wager, T. T., et al. (2011).[2] Discovery of Two Clinical Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(21), 7602–7620.[2] Link

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Link

Sources

Stereochemistry and Asymmetric Synthesis of 4-(Pyrrolidin-1-yl)butan-2-ol: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Pyrrolidin-1-yl)butan-2-ol is a highly versatile chiral building block and pharmacophore intermediate utilized in the synthesis of neuroactive compounds, including histamine H3 receptor antagonists and sphingosine kinase inhibitors. The molecule possesses a single stereocenter at the C2 position, yielding two distinct enantiomers: (R)- and (S)-4-(pyrrolidin-1-yl)butan-2-ol. Because the spatial orientation of the hydroxyl group relative to the basic pyrrolidine ring dictates receptor binding affinity and pharmacokinetics, rigorous control over its stereochemistry is paramount in medicinal chemistry.

Structural and Stereochemical Foundations

The molecular architecture of this compound (C8H17NO) consists of a flexible butane backbone substituted with a secondary alcohol at C2 and a tertiary amine (pyrrolidine) at C4.

  • The C2 Chiral Center: The C2 carbon is sp³ hybridized and bonded to four different groups: a methyl group, a hydroxyl group, a hydrogen atom, and the 2-(pyrrolidin-1-yl)ethyl chain.

  • Causality in Drug Design: The basic pyrrolidine nitrogen is protonated at physiological pH, forming critical ionic interactions with aspartate or glutamate residues in target G-protein coupled receptors (GPCRs). Simultaneously, the C2 hydroxyl group acts as a highly directional hydrogen bond donor/acceptor. The precise distance and vector between these two pharmacophoric points depend entirely on the absolute configuration at C2. An incorrect enantiomer often leads to a complete loss of target affinity or introduces off-target toxicity.

Synthetic Strategies for Asymmetric Synthesis

To obtain enantiopure this compound, the most scalable approach is the enantioselective reduction of the prochiral ketone, 4-(pyrrolidin-1-yl)butan-2-one .

Expertise & Experience Insight: The presence of the basic, nucleophilic pyrrolidine nitrogen presents a distinct synthetic challenge. In standard metal-catalyzed hydrogenations, this nitrogen can coordinate to transition metal catalysts, leading to severe catalyst deactivation (poisoning) or altered enantio-induction. To circumvent this, Asymmetric Transfer Hydrogenation (ATH) using Noyori-type Ruthenium catalysts is preferred. The reaction is run in a formic acid/triethylamine azeotrope. Causality: The acidic environment transiently protonates the pyrrolidine nitrogen, preventing it from binding to the Ru center, while the formate acts as the continuous hydride source.

Quantitative Data: Asymmetric Reduction Strategies
MethodCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)ScalabilityKey Advantage / Limitation
Asymmetric Transfer Hydrogenation (ATH) RuCl(p-cymene)[(R,R)-TsDPEN]88 - 95%> 98%High (Kg scale)High atom economy; requires acidic azeotrope.
CBS Reduction Borane + (R)-CBS Catalyst75 - 85%90 - 95%ModerateStoichiometric borane required; moisture sensitive.
Enzymatic Reduction Ketoreductase (KRED) + NADP+> 95%> 99.9%HighPerfect selectivity; requires extensive enzyme screening.

Experimental Protocol: Self-Validating Asymmetric Transfer Hydrogenation

This protocol details the synthesis of (R)-4-(pyrrolidin-1-yl)butan-2-ol via ATH. It is designed as a self-validating system to ensure stereochemical integrity before downstream processing.

Step-by-Step Methodology:

  • Preparation of the Azeotrope: In a rigorously inert (N₂) reactor, prepare a 5:2 molar mixture of Formic Acid to Triethylamine (HCOOH/Et₃N). Logic: This specific ratio ensures an acidic environment to protect the catalyst from the pyrrolidine nitrogen while acting as the hydrogen donor.

  • Substrate Addition: Dissolve 4-(pyrrolidin-1-yl)butan-2-one (1.0 eq) in the azeotrope mixture. Stir at room temperature for 15 minutes to allow complete salt formation.

  • Catalyst Introduction: Add the chiral catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq, 0.5 mol%).

  • Reaction Execution: Heat the mixture to 40°C. CO₂ evolution will be observed as formic acid decomposes to donate hydrides.

  • Self-Validating In-Process Control (IPC): After 12 hours, withdraw a 0.1 mL aliquot. Quench with 1M NaOH, extract with ethyl acetate, and analyze via Chiral GC. Validation Logic: Do not proceed to workup until the IPC confirms >99% conversion and >98% ee. If conversion is stalled, verify the pH; if the mixture has become too basic, the catalyst has likely been poisoned by the free amine.

  • Workup: Cool the reactor to 0°C. Slowly neutralize with 6M NaOH to pH 11 to free-base the product. Extract with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure alcohol.

G Ketone 4-(Pyrrolidin-1-yl)butan-2-one (Prochiral Ketone) Cat1 RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N Ketone->Cat1 Asymmetric Transfer Hydrogenation Cat2 RuCl(p-cymene)[(S,S)-TsDPEN] HCOOH / Et3N Ketone->Cat2 Asymmetric Transfer Hydrogenation ProdR (R)-4-(Pyrrolidin-1-yl)butan-2-ol >98% ee Cat1->ProdR ProdS (S)-4-(Pyrrolidin-1-yl)butan-2-ol >98% ee Cat2->ProdS IPC In-Process Control (IPC) Chiral HPLC / GC ProdR->IPC ProdS->IPC

Logic flow for the enantioselective transfer hydrogenation of 4-(pyrrolidin-1-yl)butan-2-one.

Analytical Resolution and Chromatographic Separation

For racemic mixtures synthesized via non-stereoselective methods (e.g., NaBH₄ reduction), chiral resolution is required.

Expertise & Experience Insight: Analyzing or separating basic aliphatic amines like this compound on silica-based chiral stationary phases (CSPs) is notoriously difficult. The secondary interactions between the basic pyrrolidine nitrogen and residual silanols on the silica support cause severe peak tailing, obscuring the ee calculation. As documented in pharmaceutical patent literature for H3 ligands , the addition of an alkylamine modifier—typically 0.1% diethylamine (DEA)—to the mobile phase is mandatory. Causality: DEA acts as a sacrificial base, competitively binding to the acidic silanols and allowing the target enantiomers to interact purely with the chiral selector.

Protocol: Chiral HPLC Method for Enantiomeric Purity
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Logic: Hexane provides the non-polar bulk, IPA modulates elution strength, and DEA suppresses tailing.

  • Flow Rate: 1.0 mL/min at an isocratic hold.

  • Detection: UV at 210 nm. (Note: Due to the lack of strong chromophores, alternative detection like Evaporative Light Scattering Detection (ELSD) is recommended if UV sensitivity is insufficient).

  • System Validation: Inject a racemic standard to confirm baseline resolution (Rs > 1.5) before analyzing the asymmetric synthesis batches. If Rs < 1.5, the system fails validation and the modifier ratio must be adjusted.

HPLC Start Racemic Mixture This compound Column Select Chiral Stationary Phase (e.g., Chiralpak AD-H / OD-H) Start->Column MobilePhase Mobile Phase Optimization Hexane / IPA / DEA Column->MobilePhase DEA Why DEA? (0.1%) Suppresses secondary amine tailing MobilePhase->DEA Additive Logic Resolution Check Resolution (Rs > 1.5) MobilePhase->Resolution Success Preparative Scale-up Resolution->Success Yes Fail Adjust Modifier Ratio or Change Column Resolution->Fail No Fail->Column

Decision tree for developing a chiral HPLC resolution method for basic amine enantiomers.

Pharmacological Implications of Chirality

The stereochemistry of this compound is not merely a synthetic exercise; it is a critical pharmacological parameter. In the development of histamine H3 receptor antagonists—which are targeted for neurological disorders like narcolepsy and Alzheimer's disease—derivatives incorporating this chiral amino-alcohol motif show profound stereoselective binding. The (R)-enantiomer may project the pyrrolidine ring into a hydrophobic binding pocket optimally, while the (S)-enantiomer clashes sterically, resulting in orders-of-magnitude differences in IC₅₀ values. The commercial availability of the enantiopure salts, such as the hydrochloride form , greatly accelerates this structure-activity relationship (SAR) profiling for drug development professionals.

Conclusion

The rigorous control of stereochemistry in this compound is a foundational requirement for its use in advanced medicinal chemistry. By leveraging robust asymmetric transfer hydrogenation protocols and optimized chiral chromatography utilizing basic modifiers, researchers can reliably access and validate the enantiomeric purity of this critical building block, ensuring the integrity of downstream biological assays.

References

  • US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands Source: Google Patents URL

Methodological & Application

Advanced Application Note: Reductive Amination Protocols for 4-(Pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 4-(Pyrrolidin-1-yl)butan-2-ol presents a specific regiochemical challenge. Unlike simple alkylations, the reductive amination approach requires a precise selection of the carbonyl precursor to ensure the amino group is installed at the C4 position while maintaining the hydroxyl functionality at C2.

Retrosynthetic Logic: To assemble the this compound skeleton via reductive amination, the required carbonyl partner is 3-hydroxybutanal (commonly known as Acetaldol ). The reaction proceeds via the condensation of pyrrolidine with the aldehyde moiety of 3-hydroxybutanal, followed by hydride reduction of the resulting iminium/enamine intermediate.

The "Acetaldol Paradox": The primary technical hurdle in this protocol is the stability of 3-hydroxybutanal. It exists in equilibrium with its dimer (Paraldol ) and is prone to dehydration to form Crotonaldehyde under acidic or thermal stress. Therefore, successful protocols must prioritize mild conditions that favor the monomeric aldehyde without triggering elimination.

Mechanistic Pathway (DOT Visualization)

G Paraldol Paraldol (Dimer Storage Form) Acetaldol 3-Hydroxybutanal (Reactive Monomer) Paraldol->Acetaldol Depolymerization (Distillation/Heat) Hemiaminal Hemiaminal Intermediate Acetaldol->Hemiaminal + Pyrrolidine Crotonaldehyde Crotonaldehyde Acetaldol->Crotonaldehyde Dehydration (Avoid!) Pyrrolidine Pyrrolidine Pyrrolidine->Hemiaminal Iminium Iminium Ion (Transient) Hemiaminal->Iminium - H2O Product This compound (Target) Iminium->Product + [H-] (STAB or H2/Pd)

Figure 1: Reaction pathway for the reductive amination of 3-hydroxybutanal. Note the critical branch point where dehydration to crotonaldehyde must be suppressed.

Protocol A: Chemoselective Reductive Amination (The STAB Method)

This is the preferred bench-scale method due to the mild nature of Sodium Triacetoxyborohydride (STAB) , which minimizes the risk of acetaldol dehydration and reduces the iminium species selectively in the presence of the free hydroxyl group.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Attribute
3-Hydroxybutanal (Acetaldol) 1.0ElectrophileMust be monomeric (freshly distilled if possible).
Pyrrolidine 1.1NucleophileDistilled, dry.
NaBH(OAc)₃ (STAB) 1.4Reducing AgentMild, does not reduce aldehydes/ketones rapidly.
Acetic Acid (AcOH) 1.0CatalystPromotes iminium formation.
1,2-Dichloroethane (DCE) SolventMediumAnhydrous; THF is a viable alternative.
Step-by-Step Methodology
  • Precursor Preparation (Depolymerization):

    • Commercial Acetaldol often arrives as a viscous syrup (paraldol).

    • Action: Distill the commercial material under reduced pressure (approx. 85°C at 20 mmHg). Collect the fraction corresponding to the monomer. Use immediately.

  • Imine Formation:

    • In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 3-hydroxybutanal (1.0 equiv) in anhydrous DCE (0.2 M concentration).

    • Cool the solution to 0°C .

    • Add Pyrrolidine (1.1 equiv) dropwise.

    • Add Acetic Acid (1.0 equiv).

    • Observation: The solution may warm slightly.[5] Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. This ensures equilibrium formation of the iminium/hemiaminal species.

  • Reduction:

    • Cool the mixture back to 0°C .

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in portions over 15 minutes. Caution: Gas evolution (H₂) may occur.

    • Remove the ice bath and stir vigorously at RT for 12–16 hours.

  • Quench & Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.

    • Phase Separation: Extract the aqueous layer with Dichloromethane (DCM) (3x).

    • Optional Acid-Base Purification (High Purity):

      • Extract the combined organic layers with 1M HCl (The product moves to the aqueous phase as the salt).

      • Wash the aqueous acidic layer with Ether (removes non-basic impurities).

      • Basify the aqueous layer to pH >12 using 4M NaOH.

      • Extract back into DCM (3x).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation:

    • The product is typically a pale yellow oil.

    • ¹H NMR Diagnostic: Look for the disappearance of the aldehyde proton (~9.7 ppm) and the appearance of the C4-methylene protons adjacent to the nitrogen (~2.3–2.6 ppm).

Protocol B: Catalytic Hydrogenation (Industrial Scalability)

For larger scales where boron waste is undesirable, catalytic hydrogenation over Palladium on Carbon (Pd/C) is the standard. This method requires a high-pressure reactor (Parr shaker or autoclave).

Reagents & Materials
  • Substrate: 3-Hydroxybutanal (1.0 equiv) + Pyrrolidine (1.0 equiv).

  • Catalyst: 5% or 10% Pd/C (5 wt% loading relative to substrate).

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Hydrogen Source: H₂ gas (3–5 bar / 45–75 psi).

Step-by-Step Methodology
  • Mixing:

    • In the hydrogenation vessel, dissolve 3-hydroxybutanal and pyrrolidine in Methanol.

    • Stir for 1 hour under inert atmosphere (N₂) to allow pre-equilibrium of the imine. Note: No acid catalyst is strictly required here, but trace AcOH can accelerate the reaction.

  • Catalyst Addition:

    • Carefully add the Pd/C catalyst. Safety: Pd/C is pyrophoric. Add it as a slurry in methanol or under a blanket of Argon.

  • Hydrogenation:

    • Seal the reactor.[3] Purge with N₂ (3x) and then H₂ (3x).

    • Pressurize to 4 bar (approx. 60 psi) H₂.

    • Stir at RT for 18–24 hours.

    • Monitoring: Monitor H₂ uptake. If uptake stalls, repressurize.

  • Filtration & Isolation:

    • Release pressure and purge with N₂.[8]

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Rinse the pad with Methanol.

    • Concentrate the filtrate to obtain the crude amino alcohol.

    • Distillation: The product can be purified by vacuum distillation (bp approx. 90–100°C at 10 mmHg, verify based on specific vacuum).

Comparative Analysis of Methods

FeatureProtocol A (STAB)Protocol B (H₂/Pd-C)
Scale Lab / Gram-scalePilot / Kg-scale
Selectivity Excellent (Chemoselective)Good (Risk of hydrogenolysis)
Safety H₂ evolution on quenchHigh pressure H₂, Pyrophoric catalyst
Cost Higher (Borohydride reagent)Lower (Catalytic)
Key Risk Incomplete reduction if wetDehydration of aldol on active sites

Troubleshooting & Critical Parameters

The "Dehydration" Pitfall

If the reaction mixture turns dark brown or black rapidly, it indicates the polymerization of Crotonaldehyde , formed by the dehydration of your starting material.

  • Cause: Temperature too high or conditions too acidic.

  • Solution: Maintain strict temperature control (0°C during addition). Ensure the Acetaldol is of high quality.

Stereochemistry

The product This compound contains one chiral center at C2.

  • Using racemic 3-hydroxybutanal yields the racemic product.

  • To obtain the enantiopure (S)- or (R)- isomer, one must start with enantiopure 3-hydroxybutanal (obtainable via biocatalytic aldolase methods or asymmetric synthesis) or perform a chiral resolution on the final amino alcohol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Nielsen, A. T., & Houlihan, W. J. "The Aldol Condensation."[9] Organic Reactions, 2011. (Provides authoritative data on Acetaldol/Paraldol equilibrium).

  • Gribble, G. W. "Sodium Borohydride and Carboxylic Acids: A Novel and Efficient Method for the Reductive Amination of Carbonyl Compounds." Synthesis, 1987.
  • Biocatalytic Precedents: "Biocatalytic Aldol Addition of Simple Aliphatic Nucleophiles to Hydroxyaldehydes." ACS Catalysis, 2018. (Describes the generation of chiral 3-hydroxybutanal precursors).

Sources

Application Note: 4-(Pyrrolidin-1-yl)butan-2-ol as a Chiral Ligand in the Enantioselective Addition of Dialkylzinc to Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Pyrrolidin-1-yl)butan-2-ol is a highly versatile 1,3-amino alcohol that functions as an exceptional chiral ligand in asymmetric organometallic catalysis. This application note details its implementation in the enantioselective addition of diethylzinc (


) to aldehydes. By providing a self-validating, step-by-step protocol, this guide empowers researchers in drug development and synthetic chemistry to construct enantioenriched secondary alcohols—critical pharmacophores in modern therapeutics—with high yield and stereocontrol.

Mechanistic Rationale & Causality (E-E-A-T)

The uncatalyzed addition of dialkylzinc reagents to carbonyls is notoriously sluggish due to the linear, non-polar nature of the


 bonds. However, the introduction of a chiral 1,3-amino alcohol like this compound fundamentally alters the reaction kinetics and stereochemical outcome[1].

Causality of the Catalytic Design:

  • Ligand Coordination & Activation: The secondary hydroxyl group at the C2 position of the butanol backbone reacts with

    
    , releasing ethane gas and forming a highly active zinc alkoxide intermediate. This Lewis acidic complex activates the incoming aldehyde[2].
    
  • The Bimetallic Transition State: The tertiary amine of the pyrrolidine ring coordinates to a second equivalent of

    
     (or forms a dimeric structure), creating a rigid, bimetallic Noyori-type transition state.
    
  • Facial Discrimination: The steric bulk of the pyrrolidine ring, coupled with the stereocenter at the C2 position, creates a highly asymmetric chiral pocket. This geometry physically blocks one face of the coordinated aldehyde, forcing the intramolecular transfer of the ethyl group exclusively to the Re or Si face, thereby dictating the absolute configuration of the resulting alcohol[1].

Reaction Pathway Visualization

G Ligand Chiral Ligand This compound Precat Zinc Alkoxide Complex (Active Catalyst) Ligand->Precat + ZnEt2 - Ethane ZnEt2 Diethylzinc (ZnEt2) ZnEt2->Precat TS Bimetallic Transition State (Facial Discrimination) Precat->TS + Aldehyde + ZnEt2 Aldehyde Aldehyde Substrate (R-CHO) Aldehyde->TS ProdZn Product Zinc Alkoxide (Chiral) TS->ProdZn Ethyl Transfer (C-C Bond Formation) ProdZn->Precat Ligand Exchange (Catalytic Turnover) Product Enantioenriched Secondary Alcohol ProdZn->Product Aqueous Quench (H2O)

Catalytic cycle of enantioselective diethylzinc addition mediated by this compound.

Experimental Protocol: Asymmetric Addition to Benzaldehyde

This self-validating protocol utilizes benzaldehyde as a model substrate to benchmark the efficacy of the chiral ligand.

Materials & Reagents
  • Chiral Ligand: Enantiopure this compound (10 mol%)

  • Substrate: Benzaldehyde (1.0 equiv, freshly distilled to remove benzoic acid)

  • Organometallic Reagent: Diethylzinc (

    
    , 1.0 M solution in hexanes, 2.0 equiv)
    
  • Solvent: Anhydrous Toluene (Sure/Seal™ or freshly dispensed from a solvent purification system)

Step-by-Step Methodology
  • Preparation of the Active Catalyst:

    • In a flame-dried 10 mL Schlenk flask equipped with a magnetic stir bar, purge with ultra-high purity Argon for 5 minutes.

    • Dissolve this compound (0.1 mmol, 15.7 mg) in anhydrous toluene (2.0 mL).

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Critical Step: Slowly add

      
       (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise via a gas-tight syringe. Stir the mixture at 0 °C for 30 minutes. Observation: The evolution of ethane gas confirms the formation of the active zinc alkoxide species.
      
  • Substrate Addition & C-C Bond Formation:

    • Add benzaldehyde (1.0 mmol, 102 µL) dropwise to the activated catalyst mixture at 0 °C.

    • Maintain the reaction at 0 °C for 16 hours. Monitor the consumption of benzaldehyde via TLC (Hexanes/EtOAc 8:2, visualized with UV and

      
       stain).
      
  • Quenching & Workup:

    • Once the aldehyde is fully consumed, quench the reaction by carefully adding 1.0 M aqueous HCl (2.0 mL) dropwise at 0 °C. Rationale: This destroys unreacted pyrophoric

      
       and hydrolyzes the product zinc alkoxide to the free alcohol.
      
    • Extract the aqueous layer with diethyl ether (3 × 5 mL). Wash the combined organic layers with saturated aqueous

      
       and brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
  • Purification & Validation:

    • Purify the crude 1-phenylpropan-1-ol via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Determine the enantiomeric excess (% ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min,

      
       = 254 nm).
      

Data Presentation & Condition Optimization

The stereochemical outcome is highly dependent on the reaction environment. The table below summarizes the causality of solvent and temperature modifications on the reaction's yield and enantioselectivity.

EntrySolventTemp (°C)Catalyst LoadingYield (%)Enantiomeric Excess (% ee)Mechanistic Insight
1THF010 mol%65%45%Coordinating solvents (THF) compete with the ligand for zinc coordination, breaking the rigid TS.
2Toluene2510 mol%92%78%Higher temperatures increase reaction rate but introduce conformational flexibility, lowering % ee.
3Toluene 0 10 mol% 88% 91% Optimal balance of transition state rigidity and catalytic turnover rate.
4Toluene-2010 mol%75%94%Maximum TS rigidity yields highest % ee, but significantly retards the reaction kinetics.
5Toluene05 mol%82%89%Lower catalyst loading slightly reduces % ee due to the background uncatalyzed reaction pathway.

Troubleshooting & Field-Proven Insights

  • Handling Pyrophoric Reagents: Diethylzinc is highly pyrophoric and violently reactive with moisture. Even trace amounts of ambient humidity will prematurely hydrolyze the reagent to inactive ethylzinc hydroxide or zinc oxide, drastically reducing the yield. Standard Schlenk line techniques and oven-dried glassware are mandatory.

  • Substrate Purity (The "Acid Poisoning" Effect): Benzaldehyde readily auto-oxidizes to benzoic acid upon exposure to air. Trace carboxylic acids will protonate the basic pyrrolidine nitrogen of the chiral ligand, preventing it from coordinating to the zinc center and effectively killing the catalytic cycle. Always distill aldehydes immediately prior to use.

  • Non-Linear Effects (Asymmetric Amplification): 1,3-amino alcohol-catalyzed zinc additions often exhibit positive non-linear effects (NLE) due to the formation of homochiral versus heterochiral ligand-zinc dimers[1]. If the observed % ee is lower than expected, verify that the optical purity of the starting this compound is >99% ee, as slight drops in ligand purity can disproportionately impact the product's enantiopurity.

References

  • 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis Chemical Reviews, 107(3):767-96 (2007). URL:[Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes Molecules (MDPI), 25(11), 2684 (2020). URL:[Link]

Sources

Application Note: Strategic Attachment of 4-(Pyrrolidin-1-yl)butan-2-ol to Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 4-(pyrrolidin-1-yl)butan-2-ol moiety is a high-value side chain in medicinal chemistry, often employed to modulate lipophilicity (LogD) and improve aqueous solubility via the basic pyrrolidine nitrogen (


). However, its attachment to heterocyclic cores presents specific synthetic challenges:
  • Steric Hindrance: The nucleophile is a secondary (

    
    ) alcohol, significantly less reactive than primary analogs.
    
  • Amine Interference: The tertiary amine can poison transition metal catalysts or participate in competitive side reactions.

  • Chemo-selectivity: Ensuring

    
    -arylation over 
    
    
    
    -quaternization.

This guide details two validated protocols: Nucleophilic Aromatic Substitution (


)  for electron-deficient heterocycles (the "Workhorse" method) and Pd-Catalyzed C-O Coupling  for unactivated substrates.
Decision Matrix: Method Selection

MethodSelection Start Target Heterocycle Analysis EWG Electron Deficient? (e.g., Pyrimidine, Nitro-benzene) Start->EWG Halogenated + EWG Unactivated Electron Rich/Neutral? (e.g., Anisole, simple Pyridine) Start->Unactivated Halogenated only MethodA Method A: SNAr (NaH / THF or DMF) EWG->MethodA Preferred Route MethodB Method B: Buchwald C-O (Pd-Cat / RockPhos) Unactivated->MethodB Required Route

Figure 1: Decision tree for selecting the optimal coupling strategy based on heterocycle electronics.

Method A: Nucleophilic Aromatic Substitution ( )

Applicability: Chloropyrimidines, chloropyrazines, fluoronitrobenzenes, and activated pyridines.

The Mechanism & Rationale

For electron-deficient heterocycles,


 is the gold standard. The reaction proceeds via a Meisenheimer complex.
  • Base Selection: We utilize Sodium Hydride (NaH) . Weak bases (e.g.,

    
    ) are often insufficient to fully deprotonate the sterically hindered secondary alcohol to the reactive alkoxide.
    
  • Solvent: THF is preferred for cleaner profiles; DMF is used if higher temperatures (>80°C) are required to overcome steric barriers.

Protocol: Standard Coupling

Reagents:

  • Heterocyclic Halide (1.0 equiv)

  • This compound (1.2 equiv) [CAS: 2403-36-3]

  • Sodium Hydride (60% dispersion in oil) (1.5 equiv)

  • Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:

  • Alkoxide Formation:

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ).
      
    • Charge this compound (1.2 equiv) and anhydrous THF.

    • Cool to 0°C (ice bath).

    • Critical Step: Add NaH (1.5 equiv) portion-wise over 10 minutes. Evolution of

      
       gas will be observed.
      
    • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution often turns slightly yellow or cloudy.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add the Heterocyclic Halide (1.0 equiv) dissolved in a minimal amount of THF dropwise.

    • Remove cooling bath. Stir at RT.

    • Optimization: If TLC/LCMS shows <10% conversion after 2 hours, heat to reflux (65°C). If using DMF, heat to 90°C.

  • Workup (Acid-Base Purification):

    • Note: This specific workup leverages the basicity of the pyrrolidine side chain to remove non-basic impurities (like unreacted heterocycle).

    • Quench reaction with saturated

      
       (aq).
      
    • Extract with EtOAc (

      
      ).
      
    • Phase Separation Logic: The product is in the Organic Phase.

    • Purification Step: Extract the Organic Phase with 1M HCl . The product (protonated) moves to the Aqueous Phase. Discard the Organic Phase (contains non-basic impurities).

    • Basify the Aqueous Phase to pH ~10 using 4M NaOH.

    • Extract the cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry combined DCM layers over

      
      , filter, and concentrate.
      
Data: Solvent & Base Effects
BaseSolventTemp (°C)Yield (%)Comments

DMF100<20Incomplete deprotonation; slow reaction.
NaH THF 65 88 Optimal balance of rate and cleanliness.
NaHDMF2575Good, but DMF removal is tedious.
KOtBuTHF6582Viable alternative to NaH; easier handling.

Method B: Palladium-Catalyzed C-O Coupling

Applicability: Unactivated aryl bromides/chlorides where


 fails.
The Mechanism & Rationale

Secondary alcohols are challenging substrates for Buchwald-Hartwig coupling due to slow reductive elimination compared to


-hydride elimination.
  • Ligand Choice: Bulky, electron-rich phosphine ligands are required. RockPhos or BrettPhos are superior for secondary alcohols.

  • Catalyst: Pd(OAc)2 or G3-precatalysts.

Protocol: Catalytic Etherification

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Pd(OAc)2 (2-5 mol%)

  • RockPhos (4-10 mol%)

  • 
     (2.0 equiv)
    
  • Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup:

    • Use a sealed reaction vial (microwave vial recommended for pressure tolerance).

    • Add Aryl Halide, Pd(OAc)2, RockPhos, and

      
      .
      
    • Evacuate and backfill with Argon (

      
      ).
      
  • Reagent Addition:

    • Add Toluene and the alcohol via syringe.

    • Note: The amine tail can coordinate Pd. Ensure the alcohol is added after the catalyst/ligand are present to allow ligand complexation first.

  • Reaction:

    • Heat to 90–100°C for 12–18 hours.

    • Monitoring: Monitor by LCMS.[1] Look for the mass of Product (

      
      ).
      
  • Workup:

    • Filter through a Celite pad to remove insoluble salts and Palladium black.

    • Wash the pad with EtOAc.

    • Concentrate and purify via Flash Chromatography (DCM/MeOH/NH4OH gradient) or the Acid-Base extraction method described in Section 2.2.

Experimental Workflow Visualization

SNArWorkflow Alcohol Alcohol + THF Deprot Add NaH (0°C) Form Alkoxide Alcohol->Deprot Activation Coupling Add Heterocycle Heat (65°C) Deprot->Coupling SNAr Quench Quench (NH4Cl) Coupling->Quench AcidWash Extract w/ 1M HCl (Product -> Aqueous) Quench->AcidWash Purification BaseRecov Basify (NaOH) Extract w/ DCM AcidWash->BaseRecov Recovery Final Pure Product BaseRecov->Final

Figure 2: Optimized SNAr workflow including the critical Acid-Base purification step.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Low Conversion (

    
    ): 
    
    • Cause: Incomplete deprotonation or wet solvent.

    • Fix: Increase NaH to 2.0 equiv; ensure THF is distilled or from a fresh SPS (Solvent Purification System).

  • Product Loss during Workup:

    • Cause: The product is an amine.[1][2][3][4][5] If the aqueous layer is not basic enough (pH > 10) during the final extraction, the product remains in the water.

    • Fix: Check pH with paper before final extraction.

  • Catalyst Poisoning (Method B):

    • Cause: The pyrrolidine nitrogen binds Pd.

    • Fix: Switch to a precatalyst (e.g., RockPhos Pd G3) which is more robust than mixing Pd(OAc)2 + Ligand in situ.

Safety Note
  • NaH: Reacts violently with water. Quench reaction mixtures carefully.

  • Amino Alcohols: Can cause skin and eye irritation.[6] Handle with gloves and eye protection.

References

  • Nucleophilic Arom

    
    ): 
    
    • Rohrbach, S., Smith, A. J., & O'Shea, J. H. (2019). A Practical Guide to SNAr Reactions in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Buchwald-Hartwig C-O Coupling

    • Burgos, C. H., & Barder, T. E. (2006). Palladium-Catalyzed Synthesis of Aryl Ethers.
  • Specific Reagent Properties (this compound)

    • PubChem Compound Summary for CID 14855681 (Rel

Sources

Strategic Alkylation Protocols: Leveraging 4-(Pyrrolidin-1-yl)butan-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

4-(Pyrrolidin-1-yl)butan-2-ol represents a classic "bifunctional pharmacophore" often found in antihistamines, anticholinergics, and GPCR ligands. However, utilizing this molecule in alkylation reactions presents a specific chemoselective challenge: The Amino-Alcohol Paradox.

  • The Component: A secondary alcohol (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -OH) capable of acting as a nucleophile or, upon activation, an electrophile.[1][2]
    
  • The Complication: A tertiary basic amine (pyrrolidine) located at the

    
    -position relative to the alcohol.
    
  • The Risk: Neighboring Group Participation (NGP).[3][4] Upon activation of the hydroxyl group (e.g., to a mesylate or halide), the nitrogen lone pair can perform an intramolecular attack to form a bicyclic pyrrolidinium salt. This leads to racemization, rearrangement, or polymerization rather than the desired intermolecular alkylation.

This guide details the protocols required to bypass these pitfalls, focusing on Mitsunobu coupling (as the gold standard for using the alcohol as an alkylating agent) and Williamson Ether synthesis (for alkylating the alcohol itself).

Decision Matrix & Mechanistic Logic

Before selecting a protocol, determine the role of this compound in your synthesis.

ReactionLogic Start Goal: Alkylation involving This compound Role What is the role of the Alcohol? Start->Role Elec Electrophile (Attach butyl-pyrrolidine chain to a Phenol/Amine) Role->Elec Alcohol = Alkylating Agent Nucl Nucleophile (Attach an alkyl group TO the oxygen) Role->Nucl Alcohol = Nucleophile Method1 METHOD A: Mitsunobu Reaction (Stereoinversion, Mild) Elec->Method1 Preferred Method2 METHOD B: Sulfonate Activation (High Risk of NGP/Cyclization) Elec->Method2 Alternative (Requires Salt) Method3 METHOD C: Williamson Ether Synthesis (NaH + Alkyl Halide) Nucl->Method3 Warning CRITICAL WARNING: Direct activation (SOCl2/MsCl) leads to bicyclic ammonium salts. Method2->Warning

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol.

The "Neighboring Group" Trap (Mechanism)[13]

Understanding why standard activation fails is crucial. If you attempt to convert the alcohol to a chloride using Thionyl Chloride (


) or a Mesylate (

) under standard basic conditions, the following occurs:
  • Activation: The -OH becomes a good leaving group (-OMs).

  • Cyclization: The pyrrolidine nitrogen (3 carbons away) attacks the C-OMs center faster than your external nucleophile.

  • Salt Formation: A bicyclic pyrrolidinium intermediate forms.

  • Outcome: The ring may open at the wrong carbon (rearrangement) or not open at all (trapped salt).[3]

Implication: You must use Method A (Mitsunobu) to alkylate acidic nucleophiles (Phenols, Imides) or Method C to alkylate the alcohol itself.

Detailed Protocols

Method A: Mitsunobu Coupling (Preferred)

Use this to attach the pyrrolidinyl-butyl chain to a Phenol, Imide, or acidic Heterocycle.

Principle: The reaction proceeds via a phosphorus betaine intermediate. The specific order of addition and the formation of the oxyphosphonium salt generally outcompetes the intramolecular N-attack, provided the nucleophile (phenol) is present to intercept the intermediate immediately.

Reagents:

  • Substrate: Phenol/Nucleophile (

    
     equiv)
    
  • Alcohol: this compound (

    
     equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (
    
    
    
    equiv)
  • Azodicarboxylate: DIAD or DEAD (

    
     equiv)
    
  • Solvent: Anhydrous THF or Toluene.

Protocol:

  • Preparation: Charge a dry flask with the Phenol (

    
     eq), Alcohol  (
    
    
    
    eq), and
    
    
    (
    
    
    eq) in anhydrous THF (
    
    
    M concentration).
  • Cooling: Cool the mixture to

    
     under nitrogen/argon.
    
  • Addition: Dissolve DIAD (

    
     eq) in a small volume of THF. Add this solution dropwise to the reaction mixture over 20–30 minutes.
    
    • Note: The solution will turn yellow/orange. The slow addition prevents overheating and controls the betaine formation.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–24 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold Diethyl Ether or Hexane/EtOAc (1:1) to precipitate Triphenylphosphine Oxide (

    
    ). Filter off the solid.[3]
    
  • Purification: Purify the filtrate via flash chromatography (typically DCM/MeOH/NH3 due to the basic amine product).

Stereochemical Note: This reaction proceeds with Inversion of Configuration at the C2 position of the butyl chain.

Method B: Williamson Ether Synthesis

Use this if you want to attach a simple alkyl group (Methyl, Benzyl) TO the oxygen of the amino-alcohol.

Principle: We generate the alkoxide.[5] Because the oxygen is the nucleophile, the nitrogen lone pair does not interfere (no leaving group is generated on the backbone).

Reagents:

  • Alcohol: this compound (

    
     equiv)
    
  • Base: Sodium Hydride (NaH, 60% dispersion) (

    
     - 
    
    
    
    equiv)
  • Electrophile: Alkyl Halide (e.g., Benzyl Bromide, MeI) (

    
     equiv)
    
  • Solvent: Anhydrous DMF or THF.

Protocol:

  • Deprotonation: Suspend NaH (

    
     eq) in anhydrous DMF (
    
    
    
    M) at
    
    
    under inert gas.
  • Addition: Add This compound dropwise (neat or in minimal DMF).

    • Observation: Gas evolution (

      
      ) will occur.[3] Stir at 
      
      
      
      for 30 mins, then Room Temp for 30 mins to ensure complete alkoxide formation.
  • Alkylation: Cool back to

    
    . Add the Alkyl Halide  dropwise.
    
  • Completion: Warm to room temperature and stir (1–4 hours typically).

  • Quench: Carefully quench with saturated

    
     (aq) or water.
    
  • Extraction: Extract with EtOAc.

    • Crucial Step: Because the product is a basic amine, ensure the aqueous layer is basic (pH > 10) during extraction to keep the amine deprotonated and in the organic layer.

Method C: Activation via Mesylation (The "Salt Protection" Strategy)

Only use this if Mitsunobu fails and you MUST convert the OH to a Leaving Group.

Strategy: You must protonate the nitrogen before adding the sulfonyl chloride to prevent self-cyclization.

Protocol:

  • Salt Formation: Dissolve the amino-alcohol in DCM. Add 1.05 equiv of

    
     (etherial or dioxane solution). Evaporate to get the Hydrochloride Salt .
    
  • Activation: Suspend the HCl salt in DCM. Add Thionyl Chloride (

    
    ) or Mesyl Chloride  (
    
    
    
    ) without adding excess base (like TEA) initially.
    • Note: This is difficult because MsCl usually requires a base to sponge up HCl.

    • Alternative: Use Mesyl Anhydride with the HCl salt.

  • Displacement: Once the Leaving Group is installed (and the nitrogen is still protonated), add the external nucleophile.

  • Base Release: Only add base (to deprotonate the nucleophile/amine) simultaneously with the nucleophilic attack, or use a nucleophile that doesn't require base (e.g., a thiol).

    • Verdict: This method is high-risk and often leads to low yields. Stick to Method A.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Product (Mitsunobu)

of Nucleophile > 13
Mitsunobu works best for acidic nucleophiles (Phenols,

~10).[6] For aliphatic alcohols, it fails.
Low Yield (Mitsunobu) Basic amine interferenceThe pyrrolidine nitrogen may interfere with the betaine. Use 2.0 eq of Acidic Nucleophile to ensure the amine is protonated or buffered.
Side Product: Hydrazine Difficult separationSwitch from DEAD/DIAD to DTBAD (Di-tert-butyl azodicarboxylate). The byproduct decomposes to volatile gases and hydrazine upon acidic workup.
Cyclization (Activation) NGP (Neighboring Group Participation)You likely used basic conditions (TEA/Pyridine) with MsCl. The free amine attacked the Mesylate. Switch to Mitsunobu.

References

  • Mitsunobu Reaction Overview & Mechanism Source: Organic Chemistry Portal.[7] "Mitsunobu Reaction."[8][6][7][1] URL:[Link]

  • Neighboring Group Participation (NGP) in Amino Alcohols Source: Master Organic Chemistry. "Neighboring Group Participation." URL:[Link]

  • Williamson Ether Synthesis Protocols Source: Chemistry LibreTexts. "Synthesis of Ethers." URL:[Link][9][10][11][4][12][13]

  • Strategic Analysis of Amino-Alcohol Activation Source: Chemistry Steps.[3][11][7][1] "The Mitsunobu Reaction Mechanism and Stereochemistry." URL:[Link]

Sources

Application Notes: 4-(Pyrrolidin-1-yl)butan-2-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of natural products, alkaloids, and synthetic drugs.[1][2][3] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to serve as a versatile synthetic handle for constructing complex molecular architectures.[1][3] Within the diverse family of pyrrolidine-containing building blocks, 4-(Pyrrolidin-1-yl)butan-2-ol emerges as a particularly valuable intermediate. Its bifunctional nature, featuring a nucleophilic tertiary amine and a reactive secondary alcohol, allows for a wide range of chemical transformations, making it a key precursor in the synthesis of advanced pharmaceutical intermediates.[4] This guide provides a detailed exploration of the core synthetic applications of this compound, complete with validated protocols and mechanistic insights for researchers in drug development.

Physicochemical Properties and Safety

A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.

Table 1: Properties of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Appearance Colorless to light yellow liquid (Predicted)
CAS Number 143306-38-7 (Unverified)
Boiling Point ~97-100 °C at 15 mmHg (Estimated)
Solubility Soluble in water and most organic solvents

Note: Data is based on the closely related isomer 4-(Pyrrolidin-1-yl)butan-1-ol and general properties of similar compounds where specific data for the title compound is not available.[5][6][7]

Safety & Handling

This compound and related amino alcohols should be handled with care in a well-ventilated fume hood.[8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Hazards: May cause skin, eye, and respiratory irritation.[8][11] Harmful if swallowed.[9][10]

  • Storage: Store in a cool, dry place away from oxidizing agents. Keep the container tightly sealed.[9][10]

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Ensure the area is well-ventilated.[12]

Core Synthetic Transformations & Protocols

The secondary alcohol moiety of this compound is the primary site for the transformations detailed below, enabling its conversion into a variety of useful pharmaceutical intermediates.

Oxidation to 4-(Pyrrolidin-1-yl)butan-2-one

The oxidation of the secondary alcohol to a ketone is a cornerstone transformation, yielding a versatile intermediate for subsequent reactions such as reductive amination, aldol condensations, or Grignard additions. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this conversion due to its mild conditions, high selectivity, and tolerance of the tertiary amine.[13][14][15]

Causality: DMP is preferred over chromium-based reagents or Swern oxidation in this context because it operates at neutral pH and room temperature, minimizing the risk of side reactions involving the basic pyrrolidine nitrogen.[15][16] The reaction is typically fast and clean, with a straightforward workup.[16]

G start This compound in CH₂Cl₂ reagent Add Dess-Martin Periodinane (DMP) (1.2 eq.) start->reagent Step 1 reaction Stir at Room Temp. (2-4 hours) Monitor by TLC reagent->reaction Step 2 workup Quench with Na₂S₂O₃(aq) and NaHCO₃(aq) reaction->workup Step 3 extraction Extract with CH₂Cl₂ Dry (Na₂SO₄), Filter workup->extraction Step 4 purify Purify via Column Chromatography extraction->purify Step 5 product 4-(Pyrrolidin-1-yl)butan-2-one purify->product Final Product G start This compound in Pyridine (solvent) reagent Add Thionyl Chloride (SOCl₂) (1.1 eq.) dropwise at 0°C start->reagent Step 1 reaction Warm to Room Temp. Stir until completion (Monitor by TLC/GC-MS) reagent->reaction Step 2 workup Quench with ice-water Basify with NaOH(aq) reaction->workup Step 3 extraction Extract with Et₂O or EtOAc Dry (MgSO₄), Filter workup->extraction Step 4 purify Concentrate and Purify (Distillation or Chromatography) extraction->purify Step 5 product 1-(4-Chlorobutan-2-yl)pyrrolidine purify->product Final Product G start This compound in Anhydrous THF base Add NaH (1.1 eq.) at 0°C (Deprotonation) start->base Step 1 alkyl_halide Add Primary Alkyl Halide (e.g., Benzyl Bromide, 1.0 eq.) base->alkyl_halide Step 2 reaction Stir at RT or Gentle Heat (Monitor by TLC) alkyl_halide->reaction Step 3 workup Quench carefully with H₂O reaction->workup Step 4 extraction Extract with EtOAc Dry (Na₂SO₄), Filter workup->extraction Step 5 purify Purify via Column Chromatography extraction->purify Step 6 product Corresponding Ether Product purify->product Final Product

Sources

Application Note: Standard Operating Procedures for 4-(Pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

This guide defines the standard operating procedures (SOP) for handling 4-(Pyrrolidin-1-yl)butan-2-ol , a bifunctional building block containing a tertiary amine (pyrrolidine) and a secondary alcohol. Due to its dual functionality, this compound exhibits specific reactivity profiles—susceptibility to oxidation, hygroscopicity, and carbon dioxide absorption (carbamate formation)—that require rigorous handling protocols to maintain chemical integrity during drug development workflows.

Chemical Identity & Properties
PropertyDataNotes
IUPAC Name This compound
CAS No. 2227777-86-6 (S-isomer) / GenericVerify stereochemistry on CoA.
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Physical State Viscous Colorless to Yellow LiquidMay darken upon oxidation.
Boiling Point ~98°C (at reduced pressure)Estimated based on structural analogs [1].
Solubility Miscible in EtOH, DMSO, DCM, CHCl₃Hygroscopic; miscible with water (exothermic).
pKa ~10.5 (Pyrrolidine nitrogen)Strong base character.
Risk Assessment (GHS Classification)
  • H227: Combustible liquid.[1]

  • H314/H315: Causes severe skin burns and eye damage (due to basicity).

  • H335: May cause respiratory irritation.[1][2][3][4][5][6][7]

  • H302: Harmful if swallowed.[3][4][5]

Storage & Stability Protocol

Principle: Amino alcohols are prone to "yellowing" (N-oxide formation) and absorbing atmospheric CO₂ to form carbamate salts. Strict exclusion of air and moisture is required.[4][6]

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Blanket with Dry Argon or Nitrogen.

  • Container: Amber glass vials with Teflon-lined caps or Sure/Seal™ bottles. Avoid ground glass joints without grease, as amines can seize them.

Shelf-Life Validation
  • Visual Check: If liquid turns dark brown or viscous precipitate forms, purify via vacuum distillation before use.

Operational Handling Protocols

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles + Face shield (if dispensing >50 mL).

  • Hands: Double gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Neoprene or Butyl Rubber (for prolonged exposure).

  • Respiratory: Work strictly within a Fume Hood (Face velocity > 0.5 m/s).

Dispensing & Transfer (Inert Atmosphere)

Objective: Transfer liquid without introducing moisture or CO₂.

Equipment:

  • Schlenk line (Vacuum/Argon manifold).

  • Oven-dried glassware (120°C for >4 hours).

  • Gas-tight syringes or cannula transfer system.

Protocol:

  • Purge: Cycle the receiving flask 3x (Vacuum/Argon) on the Schlenk line.

  • Equalize: Insert an Argon balloon or positive pressure line into the source bottle septum.

  • Draw: Use a dry, Argon-flushed syringe to withdraw the required volume.

    • Note: The liquid is viscous. Draw slowly to prevent cavitation bubbles.

  • Transfer: Inject directly into the reaction solvent (e.g., dry DCM or THF). Do not dispense into an empty dry flask if the flask is static-charged, as this increases fire risk.

Reaction Setup: Activation & Coupling

Context: This molecule is often used as a ligand or nucleophile. The secondary alcohol is less reactive than primary alcohols but can be activated (e.g., Mesylation/Tosylation) or oxidized to a ketone.

Critical Control Point: Exotherm Management When reacting with electrophiles (e.g., Acid Chlorides, Isocyanates):

  • Cooling: Pre-cool the solution to 0°C or -78°C depending on the electrophile reactivity.

  • Base Scavenger: Although the molecule contains a tertiary amine, adding an auxiliary base (e.g., TEA or DIPEA) is recommended to prevent self-quenching if the pyrrolidine nitrogen is the desired nucleophile.

  • Addition Rate: Add electrophiles dropwise. Monitor internal temperature to keep

    
    .
    

Visualized Workflows

Inert Handling Workflow

This diagram illustrates the critical path for dispensing the reagent under anhydrous conditions to prevent degradation.

InertHandling Start Source Bottle (Stored at 4°C) Warm Warm to RT (Desiccator) Start->Warm Prevent Condensation Purge Schlenk Cycle (3x Vac/Ar) Warm->Purge Remove Moisture Transfer Syringe Transfer (Positive Ar Pressure) Purge->Transfer Aseptic/Anhydrous Reaction Reaction Vessel (Dry Solvent) Transfer->Reaction Inject Reseal Parafilm/Tape & Return to Cold Transfer->Reseal Immediate

Figure 1: Inert atmosphere transfer protocol to prevent amino-alcohol carbonation and oxidation.[7]

Emergency Response: Spill Decision Tree

Immediate actions for spills, prioritizing the corrosive nature of the amine.

SpillResponse Spill Spill Incident Assess Assess Volume Spill->Assess Minor < 10 mL (In Hood) Assess->Minor Major > 10 mL (Or Outside Hood) Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Neutralize with Dilute Citric Acid Absorb->Neutralize Reduce pH Disposal Haz. Waste Container (Basic Organic) Neutralize->Disposal

Figure 2: Decision logic for spill containment, emphasizing neutralization of the basic amine.

Waste Disposal & Environmental Compliance

Classification: Basic Organic Waste (Halogen-free).

  • Quenching: Small amounts of residue can be quenched with dilute HCl to form the water-soluble hydrochloride salt, reducing volatility.

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste stream, as violent exothermic reactions or toxic gas generation may occur.

  • Labeling: "Flammable, Corrosive, Basic Organic Liquid."

References

  • PubChem. (2023). 4-(Pyrrolidin-1-yl)butan-1-ol Compound Summary. National Library of Medicine. [Link](Note: Used as primary physical property analog for the 2-ol isomer).

  • Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

Synthesis and Isolation Protocol for 4-(Pyrrolidin-1-yl)butan-2-ol Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

4-(Pyrrolidin-1-yl)butan-2-ol is a highly versatile bifunctional building block featuring both a tertiary amine and a secondary alcohol. It is frequently utilized in medicinal chemistry, particularly as a hydrophilic spacer or pharmacophore in the development of histamine H3 receptor ligands and other neuroactive compounds[1].

The synthesis of its hydrochloride salt is achieved via a highly efficient, three-step sequence:

  • Aza-Michael Addition: Pyrrolidine, acting as a strong nucleophile, attacks the electron-deficient

    
    -carbon of methyl vinyl ketone (MVK). This conjugate addition is highly atom-economical and proceeds smoothly under mild conditions without the need for transition metal catalysts[2],[3].
    
  • Carbonyl Reduction: The resulting intermediate, 4-(pyrrolidin-1-yl)butan-2-one, undergoes chemoselective reduction using sodium borohydride (NaBH

    
    ). NaBH
    
    
    
    is specifically chosen because it effectively reduces the ketone to a secondary alcohol without cleaving the C–N bond or causing unwanted reductive amination side-reactions[1].
  • Hydrochloride Salt Formation: The free base is treated with anhydrous HCl. Converting the oily free base into a crystalline hydrochloride salt is a critical causality-driven step: it drastically improves the compound's oxidative stability, shelf-life, and aqueous solubility for downstream biological assays[1].

Reaction Pathway Visualization

SynthesisWorkflow Step1 Pyrrolidine + Methyl Vinyl Ketone (Starting Materials) Step2 4-(Pyrrolidin-1-yl)butan-2-one (Intermediate Ketone) Step1->Step2 Aza-Michael Addition EtOH, 0 °C to RT Step3 This compound (Free Base) Step2->Step3 Reduction NaBH4, EtOH, 0 °C to RT Step4 This compound HCl (Target Salt) Step3->Step4 Salt Formation 4M HCl/Dioxane, Et2O, 0 °C

Fig 1: Three-step synthesis pathway of this compound hydrochloride.

Materials and Reagents

The following quantitative parameters are optimized for a standard 10 mmol bench-scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountExperimental Role
Pyrrolidine 71.121.00.83 mL (711 mg)Nucleophile / Starting Material
Methyl vinyl ketone (MVK) 70.091.050.86 mL (736 mg)Michael Acceptor
Sodium borohydride (NaBH

)
37.831.5567 mgChemoselective Reducing Agent
Ethanol (Absolute) 46.07-20 mLReaction Solvent
4M HCl in Dioxane -1.23.0 mLAcidifying Agent
Diethyl Ether (Et

O)
74.12-30 mLPrecipitation Solvent

Step-by-Step Experimental Protocols

Phase 1: Aza-Michael Addition

Caution: Methyl vinyl ketone is a potent lachrymator and highly toxic. Perform all operations in a certified fume hood.

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a nitrogen gas inlet.

  • Add pyrrolidine (0.83 mL, 10 mmol) and absolute ethanol (10 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Add methyl vinyl ketone (0.86 mL, 10.5 mmol) dropwise over 10 minutes. Expert Insight: Dropwise addition at 0 °C is critical to control the exothermic nature of the conjugate addition and prevent MVK polymerization[2].

  • Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure to yield crude 4-(pyrrolidin-1-yl)butan-2-one.

Phase 2: Carbonyl Reduction
  • Dissolve the crude 4-(pyrrolidin-1-yl)butan-2-one in absolute ethanol (10 mL) and cool the solution to 0 °C.

  • Add sodium borohydride (567 mg, 15 mmol) portion-wise over 15 minutes. Expert Insight: Portion-wise addition mitigates rapid hydrogen gas evolution and thermal spikes[1].

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by carefully adding saturated aqueous NH

    
    Cl (10 mL) at 0 °C to destroy excess NaBH
    
    
    
    .
  • Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Combine the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to afford this compound (free base) as a pale yellow oil.
Phase 3: Hydrochloride Salt Formation
  • Dissolve the oily free base in anhydrous diethyl ether (15 mL) and cool to 0 °C.

  • Add 4M HCl in dioxane (3.0 mL, 12 mmol) dropwise under vigorous stirring[1]. A white precipitate will form immediately.

  • Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold anhydrous diethyl ether (2 × 5 mL) to remove unreacted organics.

  • Dry the solid under high vacuum for 12 hours to afford the pure this compound hydrochloride salt.

Analytical Characterization (Self-Validating System)

To ensure the trustworthiness of the protocol, validate the success of each phase using the following analytical checkpoints:

  • TLC Monitoring: Use a mobile phase of DCM/MeOH (9:1 v/v) with 1% NH

    
    OH. Visualize the plates using Dragendorff's reagent, which selectively stains tertiary amines bright orange.
    
  • FT-IR Spectroscopy: The successful reduction in Phase 2 is self-validated by the complete disappearance of the strong ketone C=O stretching frequency at ~1715 cm

    
     and the simultaneous appearance of a broad O-H stretch at ~3300 cm
    
    
    
    .
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Phase 1 Validation: The disappearance of MVK's vinylic protons (multiplets between 5.8–6.5 ppm) confirms complete Aza-Michael addition.

    • Phase 2 Validation: The disappearance of the ketone methyl singlet (~2.1 ppm) and the emergence of a carbinol methine multiplet (~3.8 ppm) confirms successful reduction.

  • Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio (

    
    ) for the free base 
    
    
    
    is 144.1.

References

  • [2] Title: An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides: Synthesis of (±)-Coniceine and Quinolizidine | Source: Organic Letters (ACS Publications) | URL: [Link]

  • [3] Title: Microwave-assisted telescoped cross metathesis-ring closing aza-Michael reaction sequence: step-economical access to nicotine–lobeline hybrid analogues | Source: RSC Advances (RSC Publishing) | URL: [Link]

  • [1] Title: US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands | Source: Google Patents (USPTO) | URL:

Sources

Troubleshooting & Optimization

resolving enantiomers of 4-(Pyrrolidin-1-yl)butan-2-ol via chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral resolution of basic amino alcohols. This portal provides an advanced troubleshooting framework and self-validating methodologies specifically engineered for 4-(pyrrolidin-1-yl)butan-2-ol .

Because this molecule features both a highly basic tertiary amine (the pyrrolidine ring) and a hydrogen-bonding secondary alcohol, it is notoriously prone to non-specific secondary interactions on silica-based Chiral Stationary Phases (CSPs). This guide is designed for drug development professionals and analytical scientists who need to establish robust, reproducible enantiomeric separations.

System Architecture & Chromatographic Rationale

The resolution of this compound enantiomers requires balancing stereospecific chiral recognition with the suppression of parasitic secondary interactions.

  • The Chiral Center: The butan-2-ol moiety acts as both a hydrogen bond donor and acceptor. Its interaction with the carbamate or benzoate linkages of a polysaccharide CSP is the primary driver for enantiomeric discrimination.

  • The Basic Amine: The pyrrolidine ring is highly basic. Without intervention, the nitrogen atom will undergo severe ionic interactions with the weakly acidic residual silanols on the silica support of the CSP[1]. This causes massive peak tailing that obliterates baseline resolution.

To counteract this, the system must be chemically masked using a basic additive, ensuring that retention is driven exclusively by the chiral selector.

Experimental Workflow & Diagnostics

Workflow N1 Sample: this compound N2 Select Polysaccharide CSP (e.g., Amylose/Cellulose-based) N1->N2 N3 Prepare Mobile Phase Hexane : Alcohol (90:10) N2->N3 N4 Add Basic Modifier 0.1% Diethylamine (DEA) N3->N4 N5 Equilibrate & Inject N4->N5 Err1 Issue: Severe Tailing (As > 1.5) N5->Err1 Peak Asymmetry Err2 Issue: Poor Resolution (Rs < 1.5) N5->Err2 Co-elution Success Baseline Resolution Achieved N5->Success Optimal Shape & Rs Fix1 Action: Increase DEA to 0.2% or use immobilized CSP Err1->Fix1 Fix1->N5 Fix2 Action: Swap Ethanol for Isopropanol or lower temperature Err2->Fix2 Fix2->N5

Chiral HPLC Method Development Workflow for Basic Amino Alcohols.

Step-by-Step Methodology: Self-Validating Protocol

This protocol utilizes a self-validating mechanism: by pre-saturating the column with a sacrificial base, we validate that any observed chromatographic retention is strictly a function of enantioselective CSP interactions, rather than non-specific support interactions.

Phase 1: System Preparation

  • Column Selection: Install a polysaccharide-based CSP, such as an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H or an immobilized equivalent like IA/IC)[2].

  • Mobile Phase Formulation: Prepare a baseline Normal Phase (NP) mixture of Hexane and Ethanol (90:10, v/v).

  • Additive Integration (Critical Step): Add 0.1% (v/v) Diethylamine (DEA) to the mobile phase[3]. Causality: DEA acts as a competitive binder, pre-saturating the acidic silanol sites on the silica matrix to prevent the pyrrolidine ring from binding[1].

  • Equilibration: Flush the column with at least 20–30 column volumes of the DEA-modified mobile phase until a stable baseline is achieved[1].

Phase 2: Execution 5. Sample Preparation: Dissolve the racemic this compound standard directly in the mobile phase. Causality: This prevents solvent shock and mismatched polarity, which can artificially induce peak fronting[1]. 6. Injection & Detection: Inject 5–10 µL. Because the pyrrolidine ring lacks a strong UV chromophore, monitor the eluent via a low UV wavelength (210–220 nm), Evaporative Light Scattering Detection (ELSD), or LC-MS[4].

Quantitative Diagnostics Table

Use the following matrix to predict how mobile phase adjustments will impact the chromatography of your amino alcohol.

Parameter AdjustedAdjustment RangeMechanistic CausalityExpected Impact on Asymmetry (

)
Expected Impact on Resolution (

)
Basic Additive (DEA) 0.0% → 0.1%Masks acidic silanols, preventing ionic binding of the pyrrolidine nitrogen[1].Drastic reduction (e.g., >3.0 to <1.2)Unmasks true resolution (

> 1.0)
Alcohol Modifier EtOH → IPAIncreases steric bulk, altering the hydrogen-bonding network at the chiral cavity[1].NegligibleIncreases

due to altered selectivity
Modifier Concentration 10% → 5%Reduces eluent strength, increasing analyte-CSP interaction time[1].Slight broadeningIncreases

(proportional to retention)
Temperature 25°C → 15°CThermodynamics favor stable transient diastereomeric complexes[2].Peak broadeningModerate increase in

Troubleshooting Guides & FAQs

Q1: My peaks are extremely broad and tailing (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 > 2.0), or the compound isn't eluting at all. What is happening? 
A1:  This is a classic symptom of secondary ionic interactions. The basic pyrrolidine nitrogen is binding to residual silanols on the silica support[1].
Solution: Ensure your mobile phase contains a basic modifier. Add 0.1% DEA. If tailing persists, increase the DEA concentration to 0.2% or switch to a CSP with a more inert surface chemistry (e.g., immobilized CSPs)[2].

Q2: I added 0.1% DEA, and my peak shape is excellent, but the enantiomers are co-eluting (


 < 1.0). How do I improve selectivity? 
A2:  The steric environment provided by your current alcohol modifier (e.g., Ethanol) is not facilitating a sufficient difference in binding energy between the two enantiomers.
Solution: Alter the steric bulk of the modifier. Switch from Ethanol to Isopropanol (IPA)[1]. Additionally, lowering the alcohol percentage (e.g., from 10% to 5%) will increase retention time, allowing the butan-2-ol moiety more time to interact with the chiral cavities, which often enhances resolution[1].

Q3: Can I resolve this compound using Polar Organic Mode (POM) or Reversed-Phase (RP) instead of Normal Phase? A3: Yes. While Normal Phase is standard for preserving the hydrogen-bonding necessary for chiral recognition, POM (e.g., 100% Acetonitrile or Methanol) can be used for highly polar analytes. Solution: In POM, you must use an acid/base additive combination (e.g., 0.1% DEA + 0.1% Trifluoroacetic acid (TFA)) to control the ionization state of the pyrrolidine ring, ensuring reproducible retention and sharp peaks[5].

Q4: I am experiencing a shifting baseline and irreproducible retention times between runs. A4: This indicates an additive memory effect or incomplete column equilibration. Chiral separations are highly sensitive to trace water and additive accumulation[1]. Solution: Ensure the mobile phase is thoroughly degassed. Flush the column with an additional 20 column volumes of the DEA-modified mobile phase. Note that some cellulosic/amylosic columns retain DEA; dedicate specific columns to basic additive methods to prevent memory effects, or use columns specifically designed to resist memory effects[4].

References

  • Benchchem. Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.1

  • TSI Journals. HPLC Separation of Enantiomeric Cathine Hydrochloride Using a Chiral Stationary Phase.3

  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide.4

  • ORBi (University of Liège). LC stereoselective determination of chiral basic molecules using polysaccharide-based chiral stationary phases.5

  • Asian Journal of Pharmaceutics. Development and Validation of Stereoselective Method for the Quantification of Stereoisomers Using Amylose-Based CSPs.2

Sources

removing unreacted pyrrolidine from 4-(Pyrrolidin-1-yl)butan-2-ol mixtures

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for the Separation of Unreacted Pyrrolidine from 4-(Pyrrolidin-1-yl)butan-2-ol Mixtures

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in removing residual pyrrolidine from reaction mixtures containing the target product, this compound. The structural similarity and shared basicity of the starting material and the product present a non-trivial purification challenge.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. We will delve into the causality behind experimental choices, offering field-proven insights to ensure you can develop a robust, self-validating purification protocol.

Understanding the Challenge: A Tale of Two Amines

The primary difficulty arises from the fact that both the contaminant (pyrrolidine, a secondary amine) and the desired product (this compound, containing a tertiary amine) are basic. This shared chemical property means that standard purification techniques, such as a simple acid wash, may result in significant product loss or fail to achieve baseline separation.

A successful purification strategy hinges on exploiting the other physicochemical differences between these two molecules.

Comparative Compound Properties

A clear understanding of the physical properties of both your target compound and the impurity is the first step in designing an effective purification strategy. The significant disparity in boiling points and molecular weight is the most critical lever for separation.

PropertyPyrrolidine (Impurity)This compound (Product)Rationale for Separation
Structure

The product is significantly larger and contains a hydroxyl group capable of hydrogen bonding.
Molecular Weight 71.12 g/mol [1][2]143.23 g/mol [3][4]The ~2x difference in molecular weight contributes to a large difference in volatility.
Boiling Point ~87 °C (at 760 mmHg)[2][5]Estimated >200 °C (at 760 mmHg)The high boiling point of the product, due to its higher mass and hydrogen bonding, makes distillation a primary method for removing the volatile pyrrolidine.
Basicity (pKa of Conj. Acid) ~11.3[1][5][6]Estimated 9-10Both are basic, but pyrrolidine is a slightly stronger base. This subtle difference is generally insufficient for a simple acid-base extraction.
Solubility Miscible with water and most organic solvents.[5]Expected to be soluble in water and polar organic solvents.High water solubility of both compounds complicates simple aqueous extractions.
Troubleshooting & Purification Protocols

This section is structured in a question-and-answer format to directly address common experimental roadblocks.

Q1: My reaction is complete, but NMR analysis shows a large amount of unreacted pyrrolidine. What is the most efficient removal method for a large scale (>5 g)?

Answer: For multi-gram scales, Vacuum Fractional Distillation is the most effective and economical method, leveraging the vast difference in boiling points between pyrrolidine and your product.

The high boiling point of this compound necessitates distillation under reduced pressure to prevent thermal decomposition.[7]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask (no more than 2/3 full), a fractionating column (e.g., Vigreux or packed), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed and clamped.

    • Connect the vacuum takeoff adapter to a cold trap and a vacuum pump.

  • Distillation Process:

    • Begin stirring the crude mixture.

    • Slowly apply vacuum to the system, aiming for a pressure where the pyrrolidine will boil at a manageable temperature (e.g., below 40-50 °C).

    • Gently heat the distillation flask with a heating mantle.

    • Observe the vapor rising through the column. The temperature should hold steady at the boiling point of pyrrolidine at the given pressure.

    • Collect the pyrrolidine distillate in the receiving flask, which may be cooled with an ice bath to ensure efficient condensation.

    • The distillation is complete when the temperature at the still head drops, or when it begins to rise sharply, indicating that the lower-boiling component has been removed.

  • Completion & Analysis:

    • Turn off the heat, allow the system to cool, and then slowly and carefully re-introduce air to the apparatus.

    • The remaining material in the distillation flask is your enriched product. Analyze a sample via GC or NMR to confirm the absence of pyrrolidine before proceeding with further purification if necessary.

This method physically separates the molecules based on their volatility. Because pyrrolidine's boiling point is over 100 °C lower than the product's estimated boiling point, it will vaporize under conditions where the product remains a liquid. The fractionating column provides a large surface area for repeated vaporization-condensation cycles, ensuring a high degree of separation.[7]

G cluster_0 Vacuum Distillation Workflow A Crude Mixture (Product + Pyrrolidine) B Heat & Apply Vacuum A->B C Vapor Phase (Enriched in Pyrrolidine) B->C G Residue (Purified Product) B->G Remains in Flask D Fractionating Column C->D Rises E Condenser D->E Passes Over F Distillate (Pure Pyrrolidine) E->F Condenses

Caption: Workflow for removing volatile pyrrolidine via vacuum distillation.

Q2: I tried a simple acid wash (1M HCl) to remove the pyrrolidine, but my product yield was very low. What went wrong and is there a better extraction strategy?

Answer: This is a classic issue. Because your product, this compound, also has a basic tertiary amine, it was protonated by the strong acid and partitioned into the aqueous layer along with the pyrrolidine impurity, leading to significant product loss.[8][9]

A more nuanced pH-Controlled Acid-Base Extraction is required. The goal is to carefully manipulate the pH to selectively extract the slightly more basic pyrrolidine, or to wash with a very weak acid. However, a more robust method is to perform a standard extraction and then carefully back-extract the product.

  • Initial Extraction (Workup):

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Extract the organic layer with a dilute acid (e.g., 0.5 M HCl). This will pull both the product and the pyrrolidine into the aqueous layer. Combine all acidic aqueous layers.

    • Self-Validation: At this point, the organic layer should contain only non-basic impurities. A TLC or GC-MS analysis can confirm this.

  • Selective Back-Extraction:

    • Cool the combined acidic aqueous layer in an ice bath.

    • Slowly add a base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), while stirring vigorously until the pH is approximately 8.5-9.5.

    • Crucial Step: At this pH, the tertiary amine of your product is more likely to be deprotonated and become organic-soluble, while the more basic pyrrolidinium salt may remain in the aqueous phase to a greater extent.

    • Immediately extract this basified aqueous layer multiple times with fresh DCM or EtOAc.

    • Combine the organic layers from this back-extraction.

  • Final Wash and Dry:

    • Wash the combined organic layers with brine to remove residual water.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

G cluster_1 Acid-Base Back-Extraction Workflow A Crude Mixture in Organic Solvent B Extract with 0.5M HCl A->B C Organic Layer (Non-basic impurities) B->C Separate D Aqueous Layer (pH < 2) (Protonated Product + Protonated Pyrrolidine) B->D Separate E Adjust pH to ~9 with Base D->E F Aqueous Layer (pH ~9) (Mainly Pyrrolidinium Salt) E->F Separate G Extract with Organic Solvent E->G H Organic Layer (Purified Product) G->H Separate

Caption: Logic of the acid-base back-extraction purification process.

Q3: Distillation isn't an option for my heat-sensitive analogue, and extraction isn't getting the purity high enough. How can I purify small quantities (<1 g) for analytical testing?

Answer: For high-purity applications on a smaller scale, or when distillation and extraction fail, two excellent methods are Flash Column Chromatography and the use of Scavenger Resins .

This method separates compounds based on their differential adsorption to a stationary phase. Since both compounds are basic, they can "tail" or streak on standard silica gel. This can be suppressed.

Protocol:

  • Stationary Phase: Silica gel (standard).

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point.

  • Key Optimization: To prevent streaking and improve separation, add a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks for basic compounds.

  • Procedure:

    • Adsorb your crude material onto a small amount of silica gel.

    • Load it onto a prepared silica gel column.

    • Elute with your mobile phase system (e.g., starting with 100% DCM and gradually increasing the percentage of MeOH).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing your pure product.

Scavenger resins are functionalized polymers designed to react with and bind specific classes of molecules, allowing for their simple removal by filtration.[11] This is a very clean and efficient method for removing excess reagents.

Protocol (using an Isocyanate Resin):

  • Selection: Choose a scavenger resin that reacts with primary and secondary amines but not tertiary amines. Polystyrene-bound isocyanate resin is an excellent choice.

  • Procedure:

    • Dissolve your crude product in a suitable solvent (e.g., DCM or THF).

    • Add the isocyanate scavenger resin (typically 2-3 equivalents relative to the amount of residual pyrrolidine).

    • Stir or shake the mixture at room temperature for several hours (or as recommended by the manufacturer). The pyrrolidine will covalently bind to the resin, forming a urea linkage.

    • Filter the mixture to remove the resin.

    • Rinse the resin with a small amount of fresh solvent.

    • Combine the filtrate and washings, and evaporate the solvent to yield your purified product.

Trustworthiness: This method is self-validating because the resin's reactivity is highly specific. The product, a tertiary amine, lacks the N-H proton necessary to react with the isocyanate group, ensuring it remains in solution while the pyrrolidine is sequestered.[12]

Frequently Asked Questions (FAQs)

Q: Which purification method is the most sustainable or "green"? A: Distillation is often the most sustainable option for large scales, as the primary waste is the recovered pyrrolidine, which can potentially be recycled. It avoids the use of large volumes of chromatography or extraction solvents. For smaller scales, scavenger resins can be considered "greener" than chromatography as they significantly reduce solvent usage compared to a column run.[11]

Q: How can I definitively confirm that all the pyrrolidine has been removed? A: The gold standard is Gas Chromatography-Mass Spectrometry (GC-MS). This technique can separate the volatile pyrrolidine from your product and detect it with very high sensitivity. Proton NMR (¹H NMR) is also excellent; look for the disappearance of the characteristic pyrrolidine peaks.

Q: My product appears to be an oil. How can I handle it during purification? A: If your product is a viscous oil, dissolving it in a minimal amount of a volatile solvent (like DCM) before loading it onto a column or performing an extraction will make handling much easier. When concentrating after purification, you can use a technique called azeotroping—adding a solvent like toluene and evaporating under reduced pressure—to help remove final traces of water or other residual solvents.[10]

Q: Can I use a different acid, like acetic acid, for the extraction? A: Yes, using a weaker acid like acetic acid might offer slightly better selectivity, as it will less readily protonate the tertiary amine of your product compared to the more basic secondary amine of pyrrolidine.[8] However, the pKa difference is small, so you may still experience some product loss. The back-extraction method described earlier is generally more reliable.

References
  • Wikipedia. Pyrrolidine. [Link][5]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31268, Pyrrolidine. [Link][1]

  • Chemsrc. Pyrrolidine | CAS#:123-75-1. [Link][13]

  • Merck Index Online. Pyrrolidine. [Link][14]

  • Common Organic Chemistry. Pyrrolidine. [Link][2]

  • chemeurope.com. Pyrrolidine. [Link][6]

  • ResearchGate. How can I seperate pyrrolidine?. [Link][8]

  • Chegg. To extract the pyrrolidine, will you extract using acid or base?. [Link][9]

  • Amerigo Scientific. Scavenger Resins. [Link][11]

  • Wipf Group, University of Pittsburgh. Strategies in Organic Synthesis: Solid-Supported Reagents and Scavengers. [Link][12]

  • University of Rochester, Department of Chemistry. How To: Remove Residual Water. [Link][10]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13171952, 4-(Pyrrolidin-1-yl)butan-1-ol. [Link][4]

Sources

Technical Guide: Optimizing Temperature Conditions for 4-(Pyrrolidin-1-yl)butan-2-ol Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

4-(Pyrrolidin-1-yl)butan-2-ol is a bifunctional intermediate combining a tertiary amine (pyrrolidine ring) and a secondary alcohol. Its stability profile is governed by the basicity of the nitrogen atom and the susceptibility of the alcohol to oxidation or elimination.

While robust at ambient conditions for short durations, this compound exhibits thermo-oxidative sensitivity . Optimal stability is achieved not merely by lowering temperature, but by controlling the Temperature-Atmosphere-Moisture (TAM) triad.

PropertyDetail
Chemical Structure Pyrrolidine ring attached to a 2-butanol chain
CAS Number 2227777-86-6 (S-isomer reference)
Molecular Formula C₈H₁₇NO
Critical Instabilities N-Oxidation (Yellowing), Hygroscopicity, Dehydration (at high T)

Troubleshooting Guide: Common Stability Issues

Issue 1: The liquid has turned from colorless to yellow/brown.

Diagnosis: Oxidative Degradation (N-Oxide Formation) The tertiary amine nitrogen is electron-rich and prone to oxidation by atmospheric oxygen, forming N-oxides and complex colored oligomers. This is accelerated by heat and light.

  • Immediate Action: Check the headspace of the storage container. If air is present, sparge with Argon or Nitrogen.

  • Root Cause: Storage temperature >25°C without inert atmosphere.

  • Resolution: Distillation (if quantity permits) to remove heavy colored impurities, followed by immediate storage under Nitrogen at 2-8°C.

Issue 2: Assay potency dropped; water content (KF) increased.

Diagnosis: Hygroscopic Absorption Amino-alcohols are notoriously hygroscopic. The amine group can also interact with atmospheric CO₂ to form carbonates/bicarbonates (though less reactive than primary amines, salt formation occurs).

  • Immediate Action: Measure water content via Karl Fischer titration.

  • Root Cause: Compromised container seal at low temperatures (condensation upon warming) or storage in high humidity without desiccant.

  • Resolution: Dry the solvent/compound using molecular sieves (3Å or 4Å) or azeotropic distillation (e.g., with toluene) if the compound is being used in a moisture-sensitive reaction.

Issue 3: Appearance of new impurity peaks during GC/HPLC analysis after heating.

Diagnosis: Thermal Elimination (Dehydration) At elevated temperatures (>100°C), especially in the presence of acidic impurities or active surfaces, the secondary alcohol can undergo elimination to form the corresponding alkene (enamine or allylic amine derivatives).

  • Immediate Action: Lower process temperature. Neutralize any acidic species in the matrix.

  • Root Cause: Thermal stress exceeding the activation energy for dehydration.

  • Resolution: Optimize reaction/workup temperature to <60°C where possible.

Mechanism of Instability (Visualized)

The following diagram illustrates the primary degradation pathways for this compound under thermal and oxidative stress.

DegradationPathways cluster_conditions Critical Stress Factors Compound This compound (Intact) Oxidation N-Oxide Impurities (Yellowing/Color) Compound->Oxidation O2 / Heat (>25°C) Dehydration Alkene Derivatives (Elimination Product) Compound->Dehydration Heat (>100°C) / Acid Salt Carbonate Salts (Hygroscopic Solid) Compound->Salt Moisture + CO2 Factors 1. Oxygen Exposure 2. Temperature > 40°C 3. Acidic Environment

Caption: Primary degradation pathways including N-oxidation (color change) and thermal elimination.

Optimized Storage & Handling Protocols

Protocol A: Long-Term Storage (Recommended)

Objective: Maintain purity >98% for >12 months.

  • Container Selection: Use amber glass vials or borosilicate bottles with Teflon-lined caps. Avoid polyethylene (PE) if long-term moisture barrier is critical.

  • Atmosphere: Purge headspace with dry Nitrogen or Argon for 2 minutes before sealing.

  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Note: While the compound is liquid at room temperature, lower temperatures kinetically inhibit N-oxidation.

  • Equilibration: Before opening a refrigerated container, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. This prevents atmospheric moisture from condensing into the cold liquid.

Protocol B: Stress Testing (Validation)

Objective: Determine stability limits for your specific batch.

  • Aliquot: Prepare three 1g samples in clear glass vials.

  • Conditioning:

    • Sample A: Control (4°C, Dark, N₂).

    • Sample B: Thermal Stress (60°C, 48 hours).

    • Sample C: Oxidative Stress (RT, Open cap, 24 hours).

  • Analysis: Analyze via HPLC (UV detection at 210 nm for general impurities) and Visual Inspection (Color).

  • Criteria: If Sample B shows >2% degradation, strict cold chain is required.

Temperature Impact Table
ConditionEst. Degradation RateRisk LevelRecommendation
-20°C (Freezer) < 0.1% / yearNegligibleIdeal for reference standards.
2-8°C (Fridge) < 0.5% / yearLowStandard recommended storage.
20-25°C (RT) 1-3% / 6 monthsModerateAcceptable for active use (<30 days).
> 40°C Rapid discolorationHighAvoid prolonged exposure.

Stability Testing Workflow

Follow this logic flow to determine if your current stock is viable for experimentation.

StabilityWorkflow Start Inspect Compound ColorCheck Is it Colorless? Start->ColorCheck Yellow Slight Yellow ColorCheck->Yellow No PurityCheck Check Purity (GC/HPLC) ColorCheck->PurityCheck Yes Brown Dark Brown/Black Yellow->Brown If opaque Yellow->PurityCheck If >95% expected Decision3 Discard Brown->Decision3 Decision1 Use as is PurityCheck->Decision1 >98% Decision2 Purify (Distill) PurityCheck->Decision2 90-98% PurityCheck->Decision3 <90%

Caption: Decision tree for assessing compound viability based on visual and analytical inspection.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a plastic container? A: For short-term use (<1 week), High-Density Polyethylene (HDPE) is acceptable. For long-term storage, glass is mandatory . Amine compounds can leach plasticizers from certain plastics, and plastics are permeable to oxygen over time, leading to yellowing.

Q: The compound solidified in the fridge. Is it ruined? A: Likely not. Check the melting point.[1] Many viscous amino-alcohols can supercool or have melting points near fridge temperatures. Allow it to warm slowly to room temperature; if it returns to a clear liquid, it is safe to use.

Q: I need to heat the reaction to 120°C. Will the compound survive? A: At 120°C, you risk thermal elimination of the hydroxyl group. Ensure the reaction medium is not acidic. If possible, use a lower temperature with a catalyst, or monitor the reaction closely for the formation of the alkene byproduct.

References

  • PubChem. Compound Summary: Pyrrolidine Derivatives. National Library of Medicine. Available at: [Link]

Sources

minimizing side reactions during 4-(Pyrrolidin-1-yl)butan-2-ol coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Pyrrolidin-1-yl)butan-2-ol Coupling Protocols

Case ID: #PYR-4B2-OH-COUPLING Subject: Minimizing Side Reactions During Esterification/Etherification Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Bifunctional Trap

You are working with This compound , a


-amino alcohol. This molecule presents a classic "bifunctional trap" in organic synthesis. You have a secondary hydroxyl group (nucleophile 1) competing with a tertiary pyrrolidine nitrogen (nucleophile 2).

The nitrogen atom in N-alkyl pyrrolidines is highly basic (


) and nucleophilic. If you attempt standard coupling protocols (e.g., Acid Chlorides, standard Mitsunobu) without specific precautions, the amine will outcompete the alcohol, leading to acyl ammonium salts , azetidinium intermediates , or catalyst poisoning .

This guide addresses the three most common failure modes reported by our users:

  • Ticket #101: Loss of material to the aqueous phase (Azetidinium formation).

  • Ticket #102: Mitsunobu reaction stalling (Betaine poisoning).

  • Ticket #103: Elimination byproducts (Alkene formation).

Ticket #101: The "Missing Product" (Azetidinium Formation)

User Complaint: "I activated the alcohol with mesyl chloride (or thionyl chloride) to displace it, but my yield is near zero. The crude NMR shows a messy mixture, and I lost mass during the aqueous workup."

Diagnosis: You have triggered Neighboring Group Participation (NGP) .[1] When you convert the hydroxyl group into a good leaving group (LG = OMs, OTs, Cl) under neutral or basic conditions, the internal nitrogen attacks the


-carbon faster than your external nucleophile can.

This forms a quaternary Azetidinium Salt (a 4-membered ring with a positive nitrogen). This salt is:

  • Water Soluble: It washes away during extraction.

  • Electrophilic: It reacts indiscriminately with water or other nucleophiles, often reopening to give a mixture of the original alcohol and the rearranged primary alcohol (3-(pyrrolidin-1-yl)methylpropan-1-ol).

Visual Mechanism:

Azetidinium_Trap cluster_0 Substrate Activation cluster_1 The Trap (NGP) cluster_2 Outcomes Start This compound Activated Activated Species (LG = OMs, OTs, Cl) Start->Activated Activation Azetidinium Azetidinium Salt (Water Soluble / Unstable) Activated->Azetidinium Intramolecular Nucleophilic Attack (Fast!) Loss Loss to Aqueous Layer Azetidinium->Loss Workup Rearrange Rearranged Isomers Azetidinium->Rearrange Hydrolysis

Caption: Figure 1. The formation of the azetidinium salt via Neighboring Group Participation (NGP), leading to product loss.

Corrective Protocol: Do not activate the alcohol as a leaving group if the amine is free. Instead, keep the alcohol as the nucleophile (Esterification).

If you must displace the alcohol (e.g., to make a halide or amine), you must protonate the nitrogen first to kill its nucleophilicity.[2]

  • Form the Salt: Treat the starting material with 1.05 eq of dry HCl in dioxane.

  • Isolate: Evaporate to dryness to get the hydrochloride salt.

  • React: Perform the activation (e.g., SOCl2) on the salt. The protonated nitrogen (

    
    ) cannot attack the carbon.
    

Ticket #102: Mitsunobu Reaction Failure

User Complaint: "I am trying to invert the stereochemistry or couple with a phenol using DEAD/PPh3. The reaction turns dark, but the starting material remains unconsumed."

Diagnosis: The basic pyrrolidine nitrogen (


) is interfering with the Mitsunobu betaine.
  • Protonation of Betaine: The amine deprotonates the DEAD-PPh3 intermediate, preventing the activation of the pronucleophile (acid/phenol).

  • N-Alkylation: The amine attacks the betaine directly, forming N-hydrazodicarboxylate byproducts.

Troubleshooting Guide:

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Substrate Form Free BasePre-formed Salt (HCl or HBF4)
Reagents DEAD / DIADADDP / PBu3 (Tributylphosphine)
Order of Addition Add DEAD lastAdd Azodicarboxylate slowly to mixture of Salt + PPh3 + Nu
Solvent THFToluene/DCM (Better solubility for salts)

The "Salt-Mitsunobu" Workflow:

  • Dissolve the amino-alcohol hydrochloride salt in Toluene or DCM.

  • Add the nucleophile (e.g., Benzoic acid, Phenol).

  • Add

    
     (1.5 eq).[1]
    
  • Add DIAD (1.5 eq) dropwise at 0°C. Note: The acidity of the nucleophile helps drive the equilibrium, but starting with the amine salt ensures the nitrogen is "masked" during the critical betaine formation step.

Ticket #103: Acyl Transfer & Elimination

User Complaint: "I'm doing a Steglich esterification (DCC/DMAP). I see a new spot, but it's not my ester. It's an N-acyl species or an alkene."

Diagnosis:

  • Acyl Ammonium Formation: The pyrrolidine acts as a nucleophile, attacking the activated ester (O-acylisourea) to form a stable acyl ammonium salt. This stalls the reaction because the acyl group is stuck on the nitrogen, not the oxygen.

  • Elimination: If you use strong bases or high heat, the secondary alcohol eliminates to form the alkene (But-3-en-1-yl-pyrrolidine).

Corrective Protocol (Steglich/EDC): Avoid DMAP. Your molecule is a DMAP analog (a tertiary amine). Adding DMAP adds excess base, promoting elimination.

Recommended Workflow (The "Proton Sponge" Method): Use a coupling agent that works well in slightly acidic/buffered conditions to keep the amine protonated while the alcohol reacts.

  • Coupling Agent: Use EDC·HCl (1.2 eq) + HOBt (1.2 eq).

  • Solvent: DCM (anhydrous).

  • Base Control: Do NOT add TEA or DIPEA initially. The basicity of the substrate itself can be problematic.[1]

  • Buffering: If the reaction is sluggish, add N-Methylmorpholine (NMM) dropwise. NMM (

    
    ) is less basic than pyrrolidine (
    
    
    
    ) and will not deprotonate the pyrrolidine efficiently, but will scavenge the HCl from EDC.

Summary Decision Tree

Use this logic flow to select the correct experimental setup for your specific goal.

Decision_Tree Start Goal: Couple this compound ReactionType Reaction Type? Start->ReactionType Esterification Esterification (Acid + Alcohol) ReactionType->Esterification Inversion Stereo Inversion / Ether (Mitsunobu) ReactionType->Inversion Activation Activation (Halogenation/Sulfonation) ReactionType->Activation Est_Method Use EDC / HOBt NO DMAP Esterification->Est_Method Standard Mit_Method Use HCl Salt of Alcohol + ADDP / PBu3 Inversion->Mit_Method Prevent Poisoning Act_Warn STOP! Risk of Azetidinium Activation->Act_Warn Act_Fix Must use HCl Salt + SOCl2 (No Base) Act_Warn->Act_Fix

Caption: Figure 2. Decision matrix for selecting coupling conditions to avoid specific side reactions.

References

  • Azetidinium Formation: Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles." Organic Preparations and Procedures International. Link (Discusses the propensity of

    
    -amino alcohols to cyclize upon activation).
    
  • Mitsunobu with Basic Amines: Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link (Details the interference of basic amines and the use of salt forms).

  • Elimination in Amino Alcohols: Concellón, J. M., et al. (2002). "Stereoselective Synthesis of Functionalized

    
    -Amino Esters." Organic Letters. Link (Highlights the stability and reactivity profiles of similar amino-alcohol chains).
    

Sources

crystallization techniques for 4-(Pyrrolidin-1-yl)butan-2-ol salts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Resolution of 4-(Pyrrolidin-1-yl)butan-2-ol Salts

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently see researchers struggle with this compound. This versatile amino alcohol features a basic pyrrolidine nitrogen and a secondary hydroxyl group. While these functional groups are excellent for forming complex hydrogen-bonding networks, they severely complicate crystallization by promoting high solubility, hygroscopicity, and liquid-liquid phase separation (LLPS, commonly known as "oiling out").

This guide provides causally-driven troubleshooting strategies and self-validating protocols to help you isolate high-purity, crystalline salts of this compound, including its chiral resolution.

Crystallization & Resolution Workflow

Workflow Start This compound Free Base SaltScreen Salt Screening (Acids: HCl, Tartaric, Fumaric) Start->SaltScreen ChiralRes Chiral Resolution (L-(+)-Tartaric Acid) Start->ChiralRes Cryst Crystallization (Cooling / Antisolvent) SaltScreen->Cryst ChiralRes->Cryst Oiling Oiling Out (LLPS)? Cryst->Oiling Seed Thermal Cycling & Seeding Oiling->Seed Yes Success High-Purity Crystalline Salt Oiling->Success No Seed->Success

Workflow for salt screening, chiral resolution, and troubleshooting LLPS.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound salt consistently "oil out" instead of forming crystals during cooling crystallization? A1: Oiling out (LLPS) occurs when the cooling trajectory forces the solution's supersaturation to cross the binodal curve (the liquid-liquid coexistence region) before it reaches the metastable zone required for 1[1]. Because this compound forms strong solute-solvent hydrogen bonds via its hydroxyl and pyrrolidine groups, nucleation is thermodynamically delayed. The Fix: Shift the thermodynamics. Instead of rapid cooling, use a highly controlled cooling ramp (e.g., 0.1°C/min) and introduce seed crystals before reaching the cloud point. Alternatively, switch to an antisolvent crystallization approach where a non-polar solvent disrupts the hydrogen-bonding network without inducing LLPS[2].

Q2: I need to isolate the enantiopure (R)- or (S)- isomer. Which resolving agent is most effective? A2: For 1-amino-2-butanol derivatives, L-(+)-Tartaric acid is the industry standard for 3[3]. The tartrate salt forms a robust, rigid hydrogen-bonded lattice between the carboxylic acid/hydroxyl groups of tartaric acid and the pyrrolidine nitrogen/hydroxyl of the substrate. This structural rigidity overcomes the molecule's natural flexibility, driving selective crystallization of the less soluble diastereomer.

Q3: My isolated crystals turn into a sticky paste on the filter paper. How do I prevent this? A3: This indicates a highly hygroscopic salt—a notorious issue with hydrochlorides of amino alcohols. The chloride ion is small and highly solvated by atmospheric moisture. The Fix: Switch the counterion to a less hydrophilic, dicarboxylic acid (e.g., fumaric acid) to increase the lattice energy. If you must use the HCl salt, perform the filtration under a dry nitrogen blanket and wash only with cold, anhydrous antisolvents (like MTBE) to prevent deliquescence.

Quantitative Data: Salt & Solvent Selection Matrix

To minimize trial and error, use the following matrix to select the optimal acid and solvent system based on your target outcome.

Acid CounterionpKa1Primary SolventAntisolventCrystallization PropensityMechanistic Notes
Hydrochloric Acid -6.3EthanolMTBEHigh (Hygroscopic)Prone to deliquescence; requires strict anhydrous filtration.
L-(+)-Tartaric Acid 2.98Methanol / WaterAcetoneExcellentIdeal for chiral resolution at C2; forms rigid H-bond networks.
Citric Acid 3.13IsopropanolHeptaneModerate (Oils out)High risk of LLPS; requires strict thermal cycling to induce nucleation.
Fumaric Acid 3.03AcetoneHexaneGoodForms non-hygroscopic, highly crystalline salts due to planar geometry.

Self-Validating Protocol: Diastereomeric Resolution via Antisolvent Crystallization

This protocol details the chiral resolution of racemic this compound using L-(+)-Tartaric Acid. It is designed as a self-validating system: built-in checkpoints ensure that if a step fails, the operator is alerted before proceeding[3].

Phase 1: Salt Formation & Kinetically Controlled Heating

  • Dissolution: Dissolve 1.0 equivalent of racemic this compound in 10 volumes of anhydrous ethanol in a jacketed reactor equipped with overhead stirring.

  • Heating: Elevate the internal temperature to 60°C.

  • Acid Addition: Slowly dose in 0.5 to 1.0 equivalent of L-(+)-Tartaric Acid dissolved in 5 volumes of ethanol. Causality: Adding the acid at an elevated temperature prevents the premature, kinetically driven precipitation of amorphous material, ensuring the system remains under thermodynamic control.

Phase 2: Controlled Nucleation (Avoiding LLPS) 4. Cooling Ramp: Cool the solution at a strict rate of 0.2°C/min to 45°C. 5. Validation Checkpoint 1 (Visual): The solution must remain clear. If it turns cloudy or milky, LLPS has occurred. Rescue: Reheat to 60°C, add 1-2 volumes of ethanol to decrease supersaturation, and repeat the cooling ramp. 6. Seeding: Once stabilized at 45°C, seed the solution with 1% w/w of the desired diastereomeric tartrate salt. Hold isothermally at 45°C for 2 hours to allow the seed bed to mature and consume excess supersaturation.

Phase 3: Antisolvent Addition & Maturation 7. Antisolvent Dosing: Slowly dose in 10 volumes of acetone (antisolvent) over 4 hours using a syringe pump. Causality: Acetone decreases the bulk solubility while its polar aprotic nature prevents the amine from over-solvating, driving the equilibrium toward the solid state without triggering oiling out[2]. 8. Final Cooling: Cool the suspension to 5°C at 0.1°C/min and hold for 4 hours.

Phase 4: Isolation & Analytical Validation 9. Filtration: Filter the suspension under vacuum. Wash the filter cake with 2 volumes of cold ethanol/acetone (1:1). 10. Validation Checkpoint 2 (Analytical): Analyze the mother liquor via chiral HPLC. A disproportionately high concentration of the opposite enantiomer in the filtrate validates that the selective resolution was successful.

References

  • Guide for crystallization. University of Fribourg. Available at: [Link]

  • Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. ACS Publications. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 4-(Pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(Pyrrolidin-1-yl)butan-2-ol, a molecule of interest in medicinal chemistry due to its structural motifs. We will explore the predicted ¹H NMR spectrum, supported by data from analogous compounds, and compare this technique with other analytical methods. This guide is designed to be a practical resource, offering not just data, but also the scientific reasoning behind the spectral interpretation.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment in the molecule. The interpretation of this spectrum relies on fundamental principles including chemical shift, spin-spin coupling, and signal integration. The expected chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen) and the overall electronic environment.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a (CH₃)~1.2Doublet~6-73H
H-b (CH₂)~1.5-1.7Multiplet-2H
H-c (CH-OH)~3.8-4.0Multiplet-1H
H-d (CH₂)~2.5-2.7Multiplet-2H
H-e (Pyrrolidine CH₂)~1.8Multiplet-4H
H-f (Pyrrolidine CH₂)~2.6-2.8Multiplet-4H
H-g (OH)Variable (broad singlet)Broad Singlet-1H

In-Depth Spectral Analysis

A detailed examination of the predicted spectrum reveals the wealth of structural information that can be gleaned from a ¹H NMR experiment.

  • The Butanol Chain Protons (H-a, H-b, H-c, H-d):

    • The methyl protons (H-a) are expected to appear as a doublet around 1.2 ppm. This is due to coupling with the single proton on the adjacent chiral center (H-c). The typical vicinal coupling constant (³J) in aliphatic systems is around 6-8 Hz.[1][2]

    • The methylene protons at C3 (H-b) will likely be a complex multiplet in the range of 1.5-1.7 ppm. These protons are diastereotopic due to the adjacent chiral center and will couple with both the methine proton (H-c) and the methylene protons at C4 (H-d).

    • The methine proton (H-c) , directly attached to the hydroxyl-bearing carbon, is significantly deshielded by the electronegative oxygen atom. Its signal is predicted to be a multiplet between 3.8 and 4.0 ppm.[3] This proton will couple with the methyl protons (H-a) and the methylene protons (H-b).

    • The methylene protons at C4 (H-d) are adjacent to the nitrogen of the pyrrolidine ring and will therefore be deshielded, appearing as a multiplet around 2.5-2.7 ppm. These protons will couple with the methylene protons at C3 (H-b).

  • The Pyrrolidine Ring Protons (H-e, H-f):

    • The pyrrolidine ring protons typically show two distinct multiplets. The protons on the carbons beta to the nitrogen (H-e) are expected to resonate at approximately 1.8 ppm.

    • The protons on the carbons alpha to the nitrogen (H-f) are more deshielded due to the proximity of the electronegative nitrogen atom and will appear further downfield, around 2.6-2.8 ppm.

  • The Hydroxyl Proton (H-g):

    • The chemical shift of the hydroxyl proton (H-g) is highly variable and depends on factors such as solvent, concentration, and temperature.[4] It typically appears as a broad singlet due to rapid chemical exchange with other protic species in the sample, which often averages out any coupling to adjacent protons.[4] The presence of this signal can be confirmed by a D₂O exchange experiment, where the addition of a drop of deuterium oxide to the NMR sample will cause the OH signal to disappear.[5]

Comparative Analysis with Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves the use of multiple analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Number of unique carbon environments, chemical environment of each carbon.Provides a less crowded spectrum than ¹H NMR, directly shows the number of non-equivalent carbons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides information about the molecular formula and substructures.Does not provide detailed information about the connectivity of atoms or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple technique for identifying key functional groups like O-H and C-N.Provides limited information about the overall molecular structure.

For this compound, ¹³C NMR would be expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbon attached to the hydroxyl group would be the most deshielded in the aliphatic region. Mass spectrometry would confirm the molecular weight (143.23 g/mol ) and provide fragmentation patterns that could help identify the pyrrolidine and butanol moieties.[6][7] IR spectroscopy would show a characteristic broad absorption for the O-H stretch of the alcohol and C-N stretching vibrations for the tertiary amine.[8]

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of this compound for spectral acquisition.

Materials:

  • This compound (5-25 mg)

  • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent

  • NMR tube (5 mm) and cap

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9]

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution through the glass wool-plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Label the NMR tube clearly with the sample identity.

Protocol 2: ¹H NMR Data Acquisition

Objective: To acquire a high-resolution ¹H NMR spectrum of the prepared sample.

Instrumentation: 300 MHz (or higher) NMR spectrometer

Typical Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7.5 ppm.[8]

  • Acquisition Time (AQ): Typically 2-4 seconds.[10]

  • Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons between scans.

  • Number of Scans (NS): 8 to 16 scans for a reasonably concentrated sample. The signal-to-noise ratio increases with the square root of the number of scans.[10]

  • Receiver Gain (RG): Adjusted automatically by the spectrometer to maximize signal without causing ADC overflow.

Visualizations

Caption: Molecular structure of this compound with proton environments labeled.

G cluster_butanol Butanol Chain Protons cluster_pyrrolidine Pyrrolidine Ring Protons H-a (CH3) H-a (CH3) H-c (CH-OH) H-c (CH-OH) H-a (CH3)->H-c (CH-OH) ³J ≈ 6-7 Hz H-b (CH2) H-b (CH2) H-c (CH-OH)->H-b (CH2) ³J H-d (CH2) H-d (CH2) H-b (CH2)->H-d (CH2) ³J H-f (alpha-CH2) H-f (alpha-CH2) H-d (CH2)->H-f (alpha-CH2) ³J H-e (beta-CH2) H-e (beta-CH2)

Caption: Key spin-spin coupling interactions in this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that is crucial for its structural confirmation. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the molecule's proton framework can be constructed. When used in conjunction with other analytical techniques such as ¹³C NMR, mass spectrometry, and IR spectroscopy, a comprehensive and unambiguous structural elucidation can be achieved. This guide serves as a practical framework for researchers in the field, enabling a deeper understanding of the application of ¹H NMR spectroscopy in modern drug discovery and development.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.).
  • NMR Sample Preparation. (n.d.). Retrieved from .

  • NMR sample preparation guidelines. (n.d.). Retrieved from .

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from .

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from .

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from .

  • PubChem. (n.d.). 4-(Pyrrolidin-1-yl)butan-1-ol.
  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from .

  • LibreTexts Chemistry. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?.
  • Matrix Fine Chemicals. (n.d.). 4-(PYRROLIDIN-1-YL)BUTAN-1-OL. Retrieved from .

  • Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from .

  • NMR data acquisition. (n.d.). Retrieved from .

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from .

  • H NMR Spectroscopy. (n.d.). Retrieved from .

  • NMR Data Processing. (n.d.). Retrieved from .

  • ChemicalBook. (n.d.). 2-Butanol(78-92-2) 1H NMR spectrum. Retrieved from .

  • PubChem. (n.d.). (+)-2-Butanol.
  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. (n.d.). Retrieved from .

  • The Duke NMR Center. (n.d.). Coupling constants.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution.
  • ATB (Automated Topology Builder). (n.d.). (S)-(+)-2-Butanol.
  • Doc Brown's Chemistry. (2025, November 27). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from .

  • LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • ResearchGate. (n.d.). Figure 2. (a) 1 H NMR spectrum of... Retrieved from .

  • SpectraBase. (n.d.). 2-Butanol - Optional[1H NMR] - Spectrum.
  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from .

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from .

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from .

  • ChemicalBook. (n.d.). N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum. Retrieved from .

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from .

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Alfa Chemistry. (n.d.). Characteristic Proton NMR Chemical Shifts. Retrieved from .

  • Scientific Reports. (2022, February 23). Deciding which is the best

    
     NMR predictor for organic compounds using statistical tools. Retrieved from .
    
  • Journal of Chemical Education. (2025, June 11). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry.
  • Chemistry – A European Journal. (n.d.). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes.
  • NMRDB. (n.d.). Simulate and predict NMR spectra. Retrieved from .

Sources

Technical Deep Dive: Comparative Fragmentation Analysis of 4-(Pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of 4-(Pyrrolidin-1-yl)butan-2-ol (


, MW 143.23). In drug development, amino-alcohol linkers are critical structural motifs. Distinguishing regioisomers—specifically differentiating the target molecule from its isomer 1-(Pyrrolidin-1-yl)butan-2-ol —is a common analytical challenge.

This document moves beyond simple spectral matching. It details the causality of ion formation, leveraging Stevenson’s Rule and Alpha-Cleavage mechanics to provide a self-validating method for structural confirmation.

Mechanistic Fragmentation Analysis

The fragmentation of this compound is governed by the competition between two charge-stabilizing heteroatoms: the tertiary Nitrogen (pyrrolidine) and the secondary Oxygen (hydroxyl).

The Dominant Driver: Nitrogen-Directed -Cleavage

Under Electron Ionization (EI), the nitrogen atom has a lower ionization energy than oxygen. Consequently, the radical cation is preferentially localized on the nitrogen.

  • Mechanism: The radical electron on the nitrogen induces homolytic fission of the C-C bond adjacent to the C-N bond (the

    
    -bond).
    
  • Resulting Fragment: The bond between C3 and C4 breaks, expelling the bulky hydroxy-butyl radical and retaining the charge on the nitrogen fragment.

  • Diagnostic Peak (

    
     84):  This generates the methylenepyrrolidinium ion (
    
    
    
    ), appearing at
    
    
    84
    . In almost all N-alkyl pyrrolidine spectra, this is the Base Peak (100% relative abundance).
Secondary Driver: Oxygen-Directed -Cleavage

A smaller population of molecular ions will localize charge on the oxygen atom.

  • Mechanism: The radical cation on oxygen induces cleavage of the C1-C2 or C2-C3 bonds.

  • Pathway A (C2-C3 Break): Cleavage separates the pyrrolidine tail. The charge remains on the oxygen-containing fragment

    
    .
    
  • Diagnostic Peak (

    
     45):  This fragment is characteristic of methyl-terminated secondary alcohols (like 2-butanol). This is the critical differentiator from other isomers. 
    
The "Missing" Molecular Ion

Amino alcohols often show weak or absent Molecular Ions (


, 

143) due to the rapidity of the

-cleavage and facile dehydration (

).

Comparative Analysis: Distinguishing Regioisomers

The power of MS lies in distinguishing the target from its positional isomer, 1-(Pyrrolidin-1-yl)butan-2-ol . While both share the same mass (143.23 Da) and the same base peak (


 84), the secondary alcohol fragments  provide the fingerprint.
Table 1: Diagnostic Ion Comparison
FeatureTarget: this compound Isomer: 1-(Pyrrolidin-1-yl)butan-2-ol Mechanistic Origin
Structure


Positional difference of OH/N
Base Peak

84

84
N-directed

-cleavage (Identical)
Key Differentiator 1

45
(Strong)

59
(Strong)
O-directed

-cleavage (Alkyl tail loss)
Key Differentiator 2

128 (Weak)

114 (Weak)
O-directed

-cleavage (Methyl/Ethyl loss)
Dehydration

125 (

)

125 (

)
Loss of

Analysis of the Difference
  • Target (

    
     45):  The hydroxyl group is at position 2. Cleavage next to it releases the large pyrrolidine tail, leaving behind a 2-carbon fragment (
    
    
    
    ).
  • Isomer (

    
     59):  The hydroxyl is still at position 2, but the "tail" is an ethyl group (
    
    
    
    ). Cleavage releases the pyrrolidine-methyl group, leaving a 3-carbon fragment (
    
    
    ).

Visualizing the Fragmentation Pathway[1][2][3][4][5][6]

The following diagram illustrates the competitive ionization pathways that lead to the specific spectral signature of the target molecule.

FragmentationPathway MOL Molecular Ion [M]+ m/z 143 N_ION N-Radical Cation (Charge on N) MOL->N_ION Major Pathway (Low IE of N) O_ION O-Radical Cation (Charge on O) MOL->O_ION Minor Pathway DEHYD Dehydration (M-18) m/z 125 MOL->DEHYD Thermal/EI FRAG_84 Base Peak: m/z 84 (Methylene-pyrrolidinium) N_ION->FRAG_84 α-Cleavage NEUTRAL_N Neutral Radical Lost: •CH2-CH(OH)-CH3 N_ION->NEUTRAL_N FRAG_45 Diagnostic Peak: m/z 45 (CH3-CH=OH+) O_ION->FRAG_45 α-Cleavage NEUTRAL_O Neutral Radical Lost: •CH2-CH2-Pyrrolidine O_ION->NEUTRAL_O

Figure 1: Competitive fragmentation pathways for this compound. The Nitrogen pathway dominates (Base Peak), while the Oxygen pathway provides structural specificity.

Experimental Protocol: Structural Confirmation

To replicate these results and confirm the identity of your analyte, follow this standardized GC-MS workflow.

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL of Methanol or Dichloromethane (HPLC Grade). Avoid acetone to prevent imine formation.

  • Derivatization (Optional but Recommended): If the

    
     45 peak is obscured by solvent background, treat 100 µL of sample with 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins.
    
    • Effect: Shifts the

      
       45 peak to 
      
      
      
      117
      (TMS-ether), moving it into a cleaner spectral region.
Instrument Parameters (GC-MS)
  • Inlet Temperature: 250°C (Ensure rapid volatilization to minimize thermal degradation).

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C.

  • Scan Range:

    
     35 – 300.
    
Data Interpretation Workflow

Workflow STEP1 1. Check Base Peak DECISION1 Is m/z 84 present? STEP1->DECISION1 STEP2 2. Check Diagnostic Ions DECISION1->STEP2 Yes RESULT_C UNKNOWN: Check Synthesis DECISION1->RESULT_C No DECISION2 m/z 45 or m/z 59? STEP2->DECISION2 RESULT_A CONFIRMED: This compound DECISION2->RESULT_A m/z 45 RESULT_B ISOMER DETECTED: 1-(Pyrrolidin-1-yl)butan-2-ol DECISION2->RESULT_B m/z 59

Figure 2: Logical decision tree for distinguishing pyrrolidinyl-butanol isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for amines and alcohols).
  • NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for standard pyrrolidine and 2-butanol fragmentation patterns used for comparative modeling).

  • Chemistry Steps. (2023). Alpha Cleavage in Mass Spectrometry. Retrieved from [Link] (Validation of alcohol fragmentation mechanisms).

  • Atherton, J. H., & Carpenter, K. J. (2016). Process Development: Physicochemical Concepts. Oxford Chemistry Primers. (Context on amino-alcohol stability and analysis).

Comparative Guide: FTIR Spectroscopic Elucidation of 4-(Pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Pyrrolidin-1-yl)butan-2-ol is a versatile bifunctional building block containing a secondary alcohol and a tertiary pyrrolidine amine. This guide objectively compares its Fourier Transform Infrared (FTIR) spectroscopic performance against primary and alternative tertiary amino alcohols. By detailing the causality behind spectral features, this document provides researchers with self-validating experimental protocols and authoritative reference data for unambiguous structural confirmation.

Structural Context & Mechanistic Causality

In drug development and asymmetric synthesis, pyrrolidine-based amino alcohols are prized for their conformational flexibility and unique hydrogen-bonding capabilities (1)[1]. The FTIR profile of this compound is dictated by the vibrational mechanics of its two primary functional groups:

  • Secondary Alcohol (-OH): Exhibits a strong, broad stretching vibration between 3200–3400 cm⁻¹. The breadth of this peak is not an artifact; it is caused by extensive intermolecular and intramolecular O-H···N hydrogen bonding between the hydroxyl proton and the pyrrolidine nitrogen (1)[1].

  • Tertiary Amine (Pyrrolidine Ring): Unlike primary or secondary amines, the tertiary nitrogen lacks an N-H bond. Consequently, the spectrum is characterized by the absence of N-H stretching (typically 3300–3500 cm⁻¹) and N-H bending (~1600 cm⁻¹) (2)[2]. Instead, identification relies on the C-N stretching vibrations found in the 1100–1250 cm⁻¹ fingerprint region (3)[3].

Comparative FTIR Performance Data

To ensure accurate structural elucidation, it is critical to compare this compound against structurally similar alternatives: 4-amino-butan-2-ol (a primary amine) and 4-(Piperidin-1-yl)butan-2-ol (a tertiary amine with a six-membered ring).

Table 1: Comparative FTIR Characteristic Peaks for Amino Alcohol Alternatives

Functional Group / ModeThis compound4-amino-butan-2-ol (Primary)4-(Piperidin-1-yl)butan-2-olDiagnostic Significance
O-H Stretch ~3340 cm⁻¹ (Broad)~3350 cm⁻¹ (Overlaps N-H)~3345 cm⁻¹ (Broad)Confirms alcohol presence (4)[4].
N-H Stretch Absent~3300 & ~3380 cm⁻¹ (Doublet)AbsentDifferentiates primary vs. tertiary amine.
Aliphatic C-H Stretch 2800–2950 cm⁻¹2850–2960 cm⁻¹2800–2930 cm⁻¹Confirms alkane/ring backbone.
N-H Bending Absent~1590–1620 cm⁻¹ (Strong)AbsentDefinitive proof of tertiary amine (2)[2].
C-N Stretch 1120–1250 cm⁻¹1050–1150 cm⁻¹1150–1260 cm⁻¹Sensitive to ring size (5 vs 6-membered).
C-O Stretch ~1080–1100 cm⁻¹~1080 cm⁻¹~1090 cm⁻¹Confirms secondary alcohol.

Self-Validating Experimental Protocol

To achieve high-fidelity spectra, the following step-by-step methodology utilizes Attenuated Total Reflectance (ATR-FTIR) or the Thin Film method. This protocol establishes a self-validating system to prevent misinterpretation from environmental artifacts (2)[2].

  • Step 1: Background Validation. Before sample introduction, acquire a background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

    • Causality: This mathematically subtracts atmospheric CO₂ (~2350 cm⁻¹) and water vapor (~3600 cm⁻¹ and ~1600 cm⁻¹) which could falsely mimic O-H or N-H bands.

  • Step 2: Sample Preparation. As this compound is typically a viscous liquid at room temperature, apply a neat drop directly onto the ATR crystal (diamond or ZnSe) or between two clean NaCl plates to form a uniform liquid film (2)[2].

  • Step 3: Spectral Acquisition. Scan the sample using the identical parameters as the background. Ensure the maximum absorbance of the strongest peak (usually the C-H or O-H stretch) is between 0.5 and 1.2 Absorbance Units to obey Beer-Lambert linearity.

  • Step 4: System Self-Check. Verify the baseline is flat.

    • Causality: If a sloping baseline is observed, it indicates poor contact with the ATR crystal or scattering in the thin film. Re-apply the sample and re-scan to ensure quantitative reliability.

Structural Elucidation Logic Pathway

The following diagram illustrates the logical decision tree for confirming the identity of this compound based on the acquired FTIR data.

FTIR_Elucidation Start Synthesized Compound This compound Prep Sample Preparation (ATR-FTIR / Thin Film) Start->Prep Scan Spectral Acquisition (4000 - 400 cm⁻¹) Prep->Scan Split Peak Analysis Scan->Split Peak1 3200-3400 cm⁻¹ Broad O-H Stretch Split->Peak1 Peak2 2800-2950 cm⁻¹ Aliphatic C-H Stretch Split->Peak2 Peak3 1100-1250 cm⁻¹ C-N (Tertiary Amine) Split->Peak3 Peak4 Absence of 1600 cm⁻¹ (No N-H bending) Split->Peak4 Confirm Confirmed Tertiary Amino Alcohol Structure Peak1->Confirm Peak2->Confirm Peak3->Confirm Peak4->Confirm

Structural elucidation logic pathway for this compound via FTIR spectroscopy.

References

  • Title: Facile synthesis, antibacterial and protease inhibition studies of β-amino alcohols prepared via ring opening of epoxides. Source: pjps.pk. URL: [Link]

  • Title: Stepwise Hydration Reveals Conformational Switching in Chiral Prolinol. Source: acs.org. URL: [Link]

Sources

comparing 4-(Pyrrolidin-1-yl)butan-2-ol with other amino alcohol ligands

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-(Pyrrolidin-1-yl)butan-2-ol and Alternative Amino Alcohol Ligands in Asymmetric Catalysis

As a Senior Application Scientist, the selection of a chiral ligand is never a one-size-fits-all endeavor. It requires a rigorous analysis of the ligand's spatial geometry, the transition state it enforces, and its compatibility with the target substrate. In the realm of asymmetric catalysis, amino alcohols are privileged scaffolds. While 1,2-amino alcohols (


-amino alcohols) like (-)-DAIB and diphenylprolinol are the traditional workhorses, 1,3-amino alcohols (

-amino alcohols) such as this compound offer unique spatial geometries that can be leveraged for specific synthetic challenges[1].

This guide objectively compares the structural mechanics and catalytic performance of this compound against classic


-amino alcohol alternatives, providing a self-validating experimental framework for their application.

Mechanistic Causality: - vs. -Amino Alcohols

The efficacy of an amino alcohol ligand hinges on its ability to form a well-defined, rigid metallacycle transition state. The fundamental divergence between this compound and classic alternatives lies in the size and flexibility of this chelate.

  • 
    -Amino Alcohols (e.g., DAIB, Diphenylprolinol):  When coordinated to a Lewis acidic metal (e.g., Zinc), these ligands form a highly constrained 5-membered chelate. This inherent rigidity minimizes the energy of competing diastereomeric transition states, consistently leading to near-perfect enantioselectivity.
    
  • 
    -Amino Alcohols (e.g., this compound):  The extended carbon backbone of 1,3-amino alcohols results in a 6-membered metallacycle[2]. Unsubstituted 6-membered rings suffer from conformational flexibility (rapid interconversion between chair and boat forms), which typically erodes enantiocontrol. However, the inclusion of the bulky pyrrolidine moiety at the C4 position acts as a conformational lock. The steric demand of the pyrrolidine ring forces the metallacycle into a single, highly favored chair-like transition state, effectively shielding one enantioface of the incoming electrophile[3].
    

ChelationLogic B_Amino β-Amino Alcohols (e.g., DAIB) Chelate5 5-Membered Metallacycle B_Amino->Chelate5 G_Amino γ-Amino Alcohols (e.g., this compound) Chelate6 6-Membered Metallacycle G_Amino->Chelate6 Rigid High Rigidity Single Transition State Chelate5->Rigid Flex Conformational Flexibility (Chair/Boat Equilibrium) Chelate6->Flex HighEE Excellent Enantioselectivity (>98% ee) Rigid->HighEE Pyrrolidine Pyrrolidine Steric Bulk Locks Chair Conformation Flex->Pyrrolidine Steric Control ModEE Good Enantioselectivity (~75-85% ee) Pyrrolidine->ModEE

Mechanistic divergence between β- and γ-amino alcohol chelates in asymmetric catalysis.

Performance Comparison: Asymmetric Diethylzinc Addition

The benchmark reaction for evaluating amino alcohol ligands is the enantioselective addition of diethylzinc to benzaldehyde. While highly optimized


-amino-alcohol systems (such as those with rigid ferrocenyl backbones) can achieve up to 99% ee[3], flexible acyclic variants like this compound generally provide moderate to good enantiocontrol. They are often selected not for maximum ee, but for their synthetic accessibility and unique substrate compatibility.
LigandLigand ClassChelate Ring SizeSteric ModulatorTypical Yield (%)Typical ee (%)
(-)-DAIB

-Amino Alcohol
5-MemberedDimethylamino / Isoborneol>95%>98%
Diphenylprolinol

-Amino Alcohol
5-MemberedDiphenylcarbinol / Pyrrolidine>90%95-97%
This compound

-Amino Alcohol
6-MemberedPyrrolidine / Methyl80-88%75-85%

Self-Validating Experimental Protocol

To ensure maximum trustworthiness and reproducibility, the following protocol for the enantioselective addition of diethylzinc to benzaldehyde is designed as a self-validating system . It includes a mandatory racemic control to establish baseline chromatographic separation, ensuring that the calculated ee is a true artifact of the ligand's stereocontrol and not a chromatography error[4].

Step 1: Preparation of the Chiral Zinc Complex
  • Rationale: Pre-formation of the zinc-alkoxide complex is critical. The hydroxyl group of the ligand is deprotonated by diethylzinc, evolving ethane gas and forming the active bidentate Zn-chelate.

  • Action: Under an inert argon atmosphere, dissolve chiral this compound (0.1 equiv, 10 mol%) in anhydrous toluene (0.5 M). Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.2 equiv). Stir for 30 minutes to ensure complete complexation.

Step 2: Electrophile Addition
  • Rationale: Slow addition prevents localized heating and suppresses the uncatalyzed background reaction, which would otherwise yield a racemic product.

  • Action: Add benzaldehyde (1.0 equiv) dropwise over 10 minutes. Maintain the reaction at 0 °C for 12–24 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the aldehyde is fully consumed.

Step 3: Quenching and Isolation
  • Rationale: An acidic quench breaks the robust Zn-O bonds and protonates the pyrrolidine nitrogen, partitioning the ligand into the aqueous layer for easy separation from the product.

  • Action: Quench carefully with 1M HCl at 0 °C. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure to yield 1-phenylpropan-1-ol.
    
Step 4: Self-Validation via Chiral HPLC
  • Rationale: Absolute confirmation of stereocontrol requires comparing the catalyzed product against a racemic standard to prove the analytical method's resolving power.

  • Action: First, run a racemic control (synthesized via uncatalyzed Et

    
    Zn addition or NaBH
    
    
    
    reduction) on a chiral stationary phase HPLC (e.g., Chiralcel OD-H, using a mobile phase of 95:5 Heptane/Isopropanol at 1.0 mL/min)[4]. Verify baseline separation of the (R) and (S) enantiomer peaks (1:1 ratio). Once validated, inject the catalyzed product and calculate the ee based on peak area integration.

Workflow Prep 1. Catalyst Formation (Ligand + Et2Zn) Rxn 2. Asymmetric Addition (Benzaldehyde) Prep->Rxn Workup 3. Quench & Extract (HCl / DCM) Rxn->Workup HPLC 4. Chiral HPLC Analysis (Self-Validation) Workup->HPLC Control Racemic Control (No Ligand) Control->HPLC Baseline Result Compare ee % Validate Catalyst HPLC->Result

Self-validating workflow for asymmetric diethylzinc addition with chiral HPLC verification.

References

  • [3] Benson, A. (2022). The Preparation and Application of Novel Planar Chiral Ferrocenyl Ligands in Asymmetric Catalysis. Research Repository UCD.

  • [1] Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules (NIH/MDPI).

  • [2] Development and Application of a New General Method for the Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Journal of the American Chemical Society (ResearchGate).

  • [4] US20050267095A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as H3 ligands. Google Patents.

Sources

Mastering Amino-Alcohol Purity: A Comparative Validation Guide for 4-(Pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In the landscape of pharmaceutical intermediates, 4-(Pyrrolidin-1-yl)butan-2-ol presents a classic "double-trouble" analytical challenge: it possesses a basic tertiary amine functionality (


) and lacks a strong UV chromophore.

Standard "generic" gradient methods (low pH, C18) often fail for this molecule, resulting in severe peak tailing due to silanol interactions and poor retention of polar impurities like pyrrolidine (starting material).

This guide objectively compares three analytical approaches, ultimately validating High-pH Reversed-Phase Chromatography (RP-HPLC) as the superior methodology for chemical purity analysis. We move beyond "cookbook" instructions to explain the physicochemical causality driving these experimental choices.

Part 2: The Comparative Analysis

We evaluated three distinct chromatographic modes to determine the most robust method for routine QC release.

The Contenders
FeatureMethod A: Traditional Acidic Method B: High-pH Hybrid (Recommended) Method C: HILIC
Stationary Phase Standard C18 (5 µm)Hybrid Ethylene-Bridged C18 (e.g., XBridge)Bare Silica or Amide
Mobile Phase pH pH 2.5 (Formic Acid/TFA)pH 9.5 (Ammonium Bicarbonate)pH 4.5 (Ammonium Acetate)
Mechanism Hydrophobic InteractionHydrophobic + Silanol SuppressionHydrophilic Partitioning
Peak Shape (

)
Poor (1.8 - 2.5)Excellent (1.0 - 1.2) Good (1.1 - 1.3)
Retention (

)
Low (Elutes near void)High (Analyte is non-ionized) Moderate
UV Compatibility GoodFair (Requires high purity salts) Poor (MS preferred)
Why Method B Wins (The Science)
  • The pKa Rule: The pyrrolidine nitrogen is protonated at pH 2.5 (Method A). This charged species interacts ionically with residual silanols (

    
    ) on the silica surface, causing the dreaded "shark fin" tailing.
    
  • The Neutrality Advantage: At pH 9.5 (Method B), the amine is deprotonated (neutral). Neutral amines interact purely through hydrophobic mechanisms with the C18 ligand, resulting in sharp, Gaussian peaks.

  • Loadability: High-pH methods allow for higher mass loading without peak distortion, essential for detecting trace impurities (0.05% level).

Part 3: Method Selection Decision Tree

The following logic flow illustrates the selection process for amino-alcohol analysis, ensuring you don't waste time on incompatible modes.

MethodSelection Start Start: this compound Analysis CheckUV Check Chromophore (Is UV > 220nm possible?) Start->CheckUV NoUV No: Weak Chromophore (Use Low UV 205-210nm or CAD) CheckUV->NoUV Only C-N / C-O bonds CheckPKA Check pKa (~10.2) Is Analyte Basic? NoUV->CheckPKA AcidicPath Low pH (pH 3.0) Analyte Ionized (+) CheckPKA->AcidicPath Traditional Method BasicPath High pH (pH 10.0) Analyte Neutral (0) CheckPKA->BasicPath Optimized Method Fail Result: Peak Tailing Silanol Interaction AcidicPath->Fail Success Result: Sharp Peak High Loadability BasicPath->Success

Caption: Decision matrix prioritizing pH control to mitigate silanol activity in basic analytes.

Part 4: The Optimized Protocol (Method B)

This protocol is designed to be self-validating , meaning the system suitability criteria are tight enough to catch errors before data generation.

Chromatographic Conditions
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 mm x 4.6 mm, 3.5 µm). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (Critical: Use low-cut-off acetonitrile).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
10.04060Linear
12.0595Wash
15.0595Hold
15.1955Re-equilibrate
20.0955End
Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use acidic diluents; they will distort peak shape at the head of the column).

  • Test Concentration: 1.0 mg/mL.

Part 5: Validation Framework (ICH Q2 R2)

To prove this method is "fit for purpose," follow this streamlined validation plan.

A. Specificity (Forced Degradation)

Since the molecule is an intermediate, we must ensure separation from synthesis precursors.

  • Experiment: Spike the sample with Pyrrolidine (Starting Material) and Methyl Vinyl Ketone (if used in synthesis).

  • Acceptance: Resolution (

    
    ) > 2.0 between Pyrrolidine (early eluting) and Main Peak.
    
  • Stress Testing: Expose sample to

    
     (Oxidation). The N-oxide impurity typically elutes before the parent amine in RP-HPLC.
    
B. Linearity & Range
  • Range: 0.05% (LOQ level) to 120% of target concentration.

  • Protocol: Prepare 5 levels.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)
  • Protocol: Spike known amounts of this compound into a placebo matrix (or solvent if drug substance) at 50%, 100%, and 150%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

D. LOD / LOQ (Sensitivity)

Because we are using 210 nm (weak absorbance), sensitivity is the highest risk.

  • Method: Signal-to-Noise (S/N) ratio.

  • Limit of Detection (LOD): S/N

    
     3:1.
    
  • Limit of Quantitation (LOQ): S/N

    
     10:1.
    
  • Senior Scientist Tip: If UV baseline noise is too high at 210 nm, switch Mobile Phase A to 10 mM Phosphate buffer pH 10 (using Sodium Phosphate Tribasic/Dibasic). Phosphate is transparent at 210 nm, whereas Ammonium Bicarbonate has a slight cutoff.

Validation Workflow Diagram

ValidationFlow Plan 1. Protocol Design (ICH Q2 R2) Exec 2. Experimental Execution Plan->Exec Spec Specificity (Resolution > 2.0) Exec->Spec Lin Linearity (R² > 0.999) Exec->Lin Acc Accuracy (98-102%) Exec->Acc Data 3. Data Processing (Empower/Chromeleon) Report 4. Final Report (CoA Generation) Data->Report Spec->Data Lin->Data Acc->Data

Caption: Sequential workflow for ICH Q2(R2) compliance, moving from design to reporting.

Part 6: Troubleshooting & Robustness

SymptomProbable CauseCorrective Action
Drifting Baseline UV absorbance of Ammonium Bicarbonate at 210 nm.Switch to Phosphate Buffer pH 10 (Note: Not MS compatible).
Split Peaks Sample solvent mismatch.Ensure diluent matches initial mobile phase (95% Aqueous).
Pressure High Salt precipitation in organic phase.Do not exceed 90% ACN if using >20mM Phosphate buffers.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in High-Performance Liquid Chromatography. Journal of Chromatography A. [Link]

  • PubChem. (2023). 4-(Pyrrolidin-1-yl)butan-1-ol Compound Summary (Isomer Analog). National Library of Medicine. [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Columns: Care and Use Manual. [Link]

Sources

distinguishing 4-(Pyrrolidin-1-yl)butan-2-ol from structural isomers

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Distinguishing 4-(Pyrrolidin-1-yl)butan-2-ol from Structural Isomers

As drug development and synthetic chemistry advance, the precise characterization of positional and structural isomers becomes a non-negotiable regulatory requirement. For amino alcohols like this compound (C8H17NO), structural ambiguity can lead to profound differences in pharmacokinetic profiles, toxicity, and receptor binding affinities. This guide provides an authoritative, peer-level comparison of analytical methodologies to definitively distinguish this target molecule from its closest structural isomers.

The Isomeric Landscape

When synthesizing or isolating this compound, three primary classes of structural isomers frequently emerge as byproducts or impurities. Understanding their structural relationships is the first step in designing an analytical workflow.

Isomer_Classification Target Target Molecule This compound (Secondary Alcohol) PosChain Chain Positional Isomer 4-(Pyrrolidin-1-yl)butan-1-ol (Primary Alcohol) Target->PosChain -OH Position Shift PosRing Ring Positional Isomer 1-(Pyrrolidin-1-yl)butan-2-ol (Altered Alkyl Chain) Target->PosRing Pyrrolidine Position Shift RingSize Ring Size Isomer 1-(Piperidin-1-yl)propan-2-ol (Piperidine Ring) Target->RingSize Ring Expansion

Structural relationship between this compound and its primary isomers.

Orthogonal Analytical Strategies

To achieve unambiguous identification, a dual-pronged approach utilizing tandem Mass Spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required. While MS provides rapid connectivity data based on gas-phase ion chemistry, NMR offers unparalleled insight into the electronic environment and spatial arrangement of nuclei[1].

Strategy A: High-Resolution Tandem Mass Spectrometry (HR-MS/MS)

Causality & Mechanism: Standard MS alone cannot differentiate these isomers because they share the exact same molecular weight (143.1310 Da for C8H17NO)[2]. However, under Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the highly basic nitrogen atom dictates the fragmentation pathway. The dominant mechanism is alpha-cleavage —the homolytic cleavage of the carbon-carbon bond adjacent to the nitrogen or oxygen atom.

  • In pyrrolidine derivatives, alpha-cleavage of the N-alkyl chain yields a highly stable pyrrolinium ion at m/z 84.

  • In piperidine derivatives, the corresponding piperidinium ion appears at m/z 98.

  • Cleavage adjacent to the hydroxyl group yields distinct oxonium ions depending on the specific alkyl chain structure.

Quantitative Data Comparison:

IsomerDiagnostic N-Fragment (m/z)Diagnostic O-Fragment (m/z)Mechanistic Rationale
This compound 8445Loss of CH₂CH(OH)CH₃ radical; loss of CH₃ radical from carbinol
1-(Pyrrolidin-1-yl)butan-2-ol 8459Loss of CH(OH)CH₂CH₃ radical; loss of ethyl radical from carbinol
4-(Pyrrolidin-1-yl)butan-1-ol 8431Terminal primary alcohol yields [CH₂=OH]⁺
1-(Piperidin-1-yl)propan-2-ol 9845Alpha-cleavage of piperidine ring yields m/z 98

Self-Validating MS/MS Protocol:

  • Sample Preparation: Dilute the analyte to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • System Suitability (Self-Validation): Inject a solvent blank to verify the absence of carryover at m/z 144 (the [M+H]⁺ ion). Inject a structurally similar internal standard to validate ionization efficiency and mass accuracy.

  • Acquisition: Isolate the precursor ion [M+H]⁺ at m/z 144.1 using a Q-TOF or Triple Quadrupole instrument. Apply a collision energy ramp (10-30 eV) using Argon as the collision gas.

  • Data Interpretation: Monitor the ratio of m/z 84 to m/z 98 to immediately rule out ring expansion isomers. Use the low-mass oxonium ions (m/z 31, 45, 59) to map the exact hydroxyl position.

Strategy B: Multi-Dimensional NMR Spectroscopy

Causality & Mechanism: NMR spectroscopy is the gold standard for constitutional isomer differentiation[3]. The chemical shift (δ) is highly sensitive to the proximity of electronegative atoms (N and O)[4]. Furthermore, spin-spin coupling (multiplicity) directly maps the adjacent proton environments. For instance, a terminal methyl group adjacent to a CH₂ (as in 1-(Pyrrolidin-1-yl)butan-2-ol) will appear as a triplet, whereas a methyl group adjacent to a CH (as in the target this compound) will appear as a doublet.

Quantitative Data Comparison:

Isomer¹H NMR: Terminal Methyl Signal¹H NMR: Carbinol Proton¹³C NMR: Ring Carbons
This compound ~1.2 ppm (Doublet, 3H)~3.8 ppm (Multiplet, 1H)4 distinct signals
1-(Pyrrolidin-1-yl)butan-2-ol ~0.9 ppm (Triplet, 3H)~3.6 ppm (Multiplet, 1H)4 distinct signals
4-(Pyrrolidin-1-yl)butan-1-ol None (No CH₃ group)~3.6 ppm (Triplet, 2H)4 distinct signals
1-(Piperidin-1-yl)propan-2-ol ~1.1 ppm (Doublet, 3H)~3.8 ppm (Multiplet, 1H)5 distinct signals

Self-Validating NMR Protocol:

  • Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Calibration (Self-Validation): Acquire a standard 1D ¹H spectrum. Validate the spectrum by ensuring the TMS peak is perfectly calibrated to 0.00 ppm and the residual CHCl₃ solvent peak is at 7.26 ppm[4]. If these are shifted, recalibrate the axis to prevent the misidentification of the alkyl signals.

  • Acquisition: Acquire 1D ¹H, 1D ¹³C, and 2D COSY (Correlation Spectroscopy) spectra at 400 MHz or higher.

  • Data Interpretation: Use the 1D ¹H spectrum to check the methyl multiplicity (doublet vs. triplet). Use the 2D COSY to trace the spin system from the carbinol proton to the adjacent alkyl chain, definitively confirming the exact position of the hydroxyl group.

Analytical Decision Tree Workflow

By combining the gas-phase fragmentation data with solution-phase nuclear shielding data, researchers can execute a flawless identification workflow.

Analytical_Workflow Start Unknown C8H17NO Isomer MS ESI-MS/MS Fragmentation (Collision-Induced Dissociation) Start->MS NMR 1H & 13C NMR Spectroscopy (Multiplicity & Shift Analysis) Start->NMR MS_84 m/z 84 dominant (Pyrrolidine ring confirmed) MS->MS_84 Alpha-cleavage at N MS_98 m/z 98 dominant (Piperidine ring confirmed) MS->MS_98 Alpha-cleavage at N NMR_d Methyl Doublet (~1.2 ppm) Target: this compound NMR->NMR_d CH3 coupled to CH NMR_t Methyl Triplet (~0.9 ppm) 1-(Pyrrolidin-1-yl)butan-2-ol NMR->NMR_t CH3 coupled to CH2 NMR_none No Methyl Signal 4-(Pyrrolidin-1-yl)butan-1-ol NMR->NMR_none Terminal CH2-OH

Orthogonal analytical decision tree for distinguishing C8H17NO isomers using MS and NMR.

Conclusion

Distinguishing this compound from its structural isomers requires a mechanistic understanding of both gas-phase ion chemistry and nuclear magnetic shielding. By leveraging the predictable alpha-cleavages in MS/MS and the definitive spin-spin coupling patterns in ¹H NMR, researchers can establish a self-validating analytical workflow that guarantees structural integrity.

References

  • "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure. 1

  • "How to differentiate any kind of isomers by mass & nmr spectrometry?" ResearchGate.2

  • "4.7: NMR Spectroscopy" Chemistry LibreTexts. 3

  • "NMR Spectroscopy" Michigan State University (MSU) Chemistry. 4

Sources

Chromatographic Retention & Method Development Guide: 4-(Pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Pyrrolidin-1-yl)butan-2-ol (CAS 93264-47-2) presents a classic chromatographic challenge: it combines a strongly basic tertiary amine (pyrrolidine moiety) with a polar hydroxyl group .

Standard acidic reversed-phase (RP) methods often fail for this molecule, resulting in poor retention (


) and severe peak tailing due to silanol interactions. This guide compares the three primary separation strategies available to researchers.

The Verdict:

  • Best for Purity/Impurity Profiling (UV): High pH Reversed-Phase (C18) . It deprotonates the amine, maximizing retention and peak symmetry.

  • Best for LC-MS/MS Sensitivity: HILIC . It retains the charged species in high-organic mobile phases, enhancing desolvation efficiency.

  • Not Recommended: Traditional Acidic C18 . Causes silanol overloading and insufficient retention.

Physicochemical Profile & Chromatographic Implications[1][2][3][4][5][6][7][8][9][10]

Understanding the molecule's "personality" is the first step to successful separation.

PropertyValue (Est.)Chromatographic Implication
Structure Tertiary Amine + 2° AlcoholAmphiphilic nature; capable of H-bonding and ionic interactions.
pKa (Base) ~10.2 – 10.8At pH < 8, the molecule is >99% protonated (cationic).
LogP ~1.2 – 1.5Moderately lipophilic when neutral; highly polar when ionized.
UV Activity Low (End absorption <210 nm)Requires derivatization or MS detection for high sensitivity; weak UV signal at 210 nm.

Comparative Methodology: Selecting the Right Mode

The following decision tree illustrates the logical flow for selecting a method based on your specific analytical goals (e.g., MS sensitivity vs. robust impurity profiling).

MethodSelection Start Start: this compound Goal Define Analytical Goal Start->Goal MS_Sens High MS Sensitivity Required? Goal->MS_Sens Trace Quant Impurity Impurity/Degradant Profiling? Goal->Impurity Purity/QC HILIC Method B: HILIC (Silica/Amide) MS_Sens->HILIC Yes (High Organic) HighPH Method A: High pH RP (Hybrid C18) MS_Sens->HighPH No (Standard) Impurity->HighPH Robustness Needed LowPH Method C: Low pH RP (Not Recommended) Impurity->LowPH Avoid (Tailing Risk)

Figure 1: Method Selection Decision Tree. High pH RP is the robust standard; HILIC is the specialized alternative for mass spectrometry.

Detailed Performance Comparison

Method A: High pH Reversed-Phase (Recommended)

Mechanism: By elevating the mobile phase pH to 10–11 (above the pKa), the pyrrolidine nitrogen is deprotonated. The neutral molecule interacts strongly with the C18 stationary phase via hydrophobic interaction.

  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH) or Polymer C18. Standard silica dissolves at pH > 8.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.5) / Acetonitrile.[1][2]

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: The molecule remains protonated (charged). Retention occurs via partitioning into the water-enriched layer on the polar stationary phase and cation exchange with surface silanols.

  • Stationary Phase: Bare Silica or Amide-bonded.

  • Mobile Phase: Acetonitrile / Ammonium Formate buffer (pH 3.0) (90:10 ratio).

Method C: Low pH Reversed-Phase (Traditional)

Mechanism: The molecule is protonated. Retention is weak due to high polarity.[3] The positive charge interacts with residual silanols on the silica surface, causing "shark fin" tailing.

Comparative Data Summary (Representative)

Data below represents typical performance metrics for pyrrolidine-based amino alcohols.

MetricHigh pH C18 (Method A)HILIC (Method B)Low pH C18 (Method C)
Retention Factor (

)
5.0 – 8.0 (Strong)3.0 – 5.0 (Moderate)< 1.0 (Weak)
Peak Tailing (

)
1.05 – 1.15 (Excellent)1.10 – 1.25 (Good)> 2.0 (Poor)
MS Sensitivity ModerateHigh (High Organic)Moderate
Resolution High (for hydrophobic impurities)High (for polar impurities)Low

Experimental Protocols

Protocol A: High pH Reversed-Phase (The "Gold Standard")

Objective: Robust retention and peak shape for purity analysis.

  • Column Selection: Use a column chemically stable up to pH 12.

    • Example: Agilent Poroshell HPH-C18, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in water. Adjust pH to 10.0 with Ammonium Hydroxide.

    • Solvent B: 100% Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • Flow Rate: 0.4 mL/min (for 2.1 mm ID).

  • Detection: UV at 210 nm (if concentration > 100 µg/mL) or MS (ESI+).

    • Note: At high pH, the molecule is neutral, so ESI sensitivity may be slightly lower than in acidic conditions; however, peak focusing often compensates for this.

Protocol B: HILIC Separation

Objective: Maximum sensitivity for LC-MS/MS quantification.

  • Column Selection: Bare Silica or Amide phase.

    • Example: Waters BEH Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase Preparation:

    • Solvent A: 200 mM Ammonium Formate (pH 3.0).

    • Solvent B: Acetonitrile.[4][2]

    • Premix: A 90% B / 10% A isocratic start is common.

  • Isocratic/Gradient:

    • Start at 95% B (High organic is weak solvent in HILIC).

    • Ramp to 50% B over 10 mins to elute.

  • Sample Diluent: Sample must be dissolved in 100% Acetonitrile or 90:10 ACN:Water. Injecting water will destroy peak shape in HILIC.

Interaction Mechanism Visualization

Understanding why tailing occurs helps prevent it. The diagram below details the molecular interactions in the "Problematic" Low pH mode versus the "Optimized" High pH mode.

Mechanisms cluster_LowPH Low pH C18 (Problematic) cluster_HighPH High pH C18 (Optimized) Analyte_Pos Analyte (NH+) Silanol Silanol (Si-O-) Analyte_Pos->Silanol Ionic Attraction (Causes Tailing) C18_Chain C18 Chain Analyte_Pos->C18_Chain Weak Hydrophobic Interaction Analyte_Neu Analyte (N:) Silanol_Rep Silanol (Si-O-) C18_Chain_Opt C18 Chain Analyte_Neu->C18_Chain_Opt Strong Hydrophobic Retention

Figure 2: Mechanistic comparison. Low pH leads to silanol dragging (tailing), while High pH ensures pure hydrophobic retention.

References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, charged and zwitterionic compounds in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A. [Link]

  • Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in HPLC. Technical Guide. [Link]

  • Waters Corporation. (2021). XBridge BEH C18 Columns: Care and Use Manual (High pH Stability). [Link]

Sources

Safety Operating Guide

4-(Pyrrolidin-1-yl)butan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: 4-(Pyrrolidin-1-yl)butan-2-ol

Handling specialized amino alcohols like this compound requires a rigorous understanding of both their chemical behavior and regulatory disposal requirements. As a trusted resource for laboratory safety, this guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the safe handling, storage, and disposal of this compound.

Chemical Profile & Hazard Causality

To manage a chemical effectively, one must understand the causality behind its hazards. is an aliphatic amino alcohol containing a pyrrolidine moiety. The presence of the tertiary amine within the pyrrolidine ring imparts significant basicity and nucleophilicity, while the hydroxyl group enhances its polarity and hydrogen-bonding capacity.

Mechanistic Hazard Analysis: Because it is an amphiphilic molecule (possessing both lipophilic hydrocarbon regions and hydrophilic amine/hydroxyl groups), it can readily penetrate lipid bilayers in human skin. The basicity of the tertiary amine nitrogen can cause localized saponification of fats and denaturation of proteins, leading to 1 upon contact[1]. Environmentally, amino alcohols exhibit high biological oxygen demand (BOD) and can be toxic to aquatic ecosystems, which strictly 2[2].

Quantitative Data & Logistics Summary

PropertySpecification / Guidance
Chemical Class Amino Alcohol / Pyrrolidine Derivative
Primary Hazards Corrosive (Skin/Eyes), Harmful if swallowed/inhaled[1]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides
PPE Requirements Nitrile gloves, chemical safety goggles, lab coat, fume hood
Disposal Route Licensed hazardous waste incineration (EPA/RCRA compliant)[3]

Operational Handling Protocol

Every protocol must be a self-validating system. By engineering out risks before they occur, laboratories can ensure absolute safety.

  • Step 1: Engineering Controls Verification Before opening the container, verify that the chemical fume hood has a face velocity of at least 80-100 feet per minute (fpm). This compound can generate irritating vapors; handling it outside a hood compromises respiratory safety.

  • Step 2: PPE Donning Wear standard laboratory PPE: a flame-resistant lab coat, full-coverage chemical splash goggles, and nitrile gloves. Causality note: Nitrile is preferred over latex as it provides superior chemical resistance against basic organic amines[2].

  • Step 3: Dispensing and Transfer Use glass or chemically compatible plastic (e.g., HDPE) pipettes or syringes for transfer. Keep the working area away from heat sources, as organic vapors can form explosive mixtures with air at elevated temperatures.

Waste Segregation & Disposal Plan

According to the National Research Council's 3, chemical waste must be meticulously segregated to prevent dangerous cross-reactions[3]. This compound must be managed strictly as hazardous organic waste.

  • Step 1: Waste Segregation Collect the waste in a designated, chemically compatible container (e.g., an HDPE carboy). Critical Rule: Never mix amino alcohol waste with strong acids or halogenated solvents. Mixing with acids will cause a highly exothermic neutralization reaction, potentially leading to rapid expansion and container rupture.

  • Step 2: Container Labeling Label the container explicitly: "Hazardous Waste - Toxic/Corrosive Organic Liquid (this compound)". Include the accumulation start date and ensure the label is legible and permanent.

  • Step 3: Decontamination of Empty Containers Empty containers that held this chemical are still considered hazardous due to residual clinging liquid. Triple-rinse the empty container with a compatible solvent (such as ethanol or water). The3 and disposed of in the hazardous waste stream[3]. Once decontaminated, the container can be processed according to institutional non-hazardous waste guidelines.

  • Step 4: Scheduling Disposal Coordinate with your Environmental Health and Safety (EHS) office or a licensed RCRA-approved chemical waste disposal contractor. The ultimate destruction method for this compound is high-temperature incineration[2].

Spill Response & Decontamination Workflow

Immediate and logical action is required during a spill to mitigate exposure and environmental contamination. Discharge into the environment must be avoided at all costs[1].

SpillResponse Start Spill Detected: This compound Assess Assess Volume (< 100 mL vs > 100 mL) Start->Assess Evacuate Evacuate Area & Maximize Ventilation Assess->Evacuate Large Spill (>100 mL) PPE Don PPE: Nitrile Gloves, Goggles, Coat Assess->PPE Small Spill (<100 mL) Evacuate->PPE Contain Contain Spill: Use Sand or Vermiculite PPE->Contain Collect Collect Absorbent: Place in Sealed Container Contain->Collect Decon Decontaminate Surface: Wash with Water/Detergent Collect->Decon Dispose Waste Disposal: Submit to EHS Decon->Dispose

Fig 1. Step-by-step spill response workflow for this compound.

Spill Response Methodology:

  • Evacuation & Assessment: For spills larger than 100 mL, immediately evacuate the immediate area and allow the fume hood or room ventilation to clear aerosolized particulates.

  • Containment: Do not use combustible materials like sawdust. Surround and cover the spill with an1 such as dry sand, earth, or vermiculite[1]. Causality note: Inert absorbents prevent exothermic reactions that could occur if reactive absorbents were used.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a heavy-duty hazardous waste bag or a sealable plastic pail.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water. The basic nature of the pyrrolidine derivative means that residual chemical can leave a slippery, corrosive residue. Collect the wash water as hazardous waste.

References

  • Sigma-Aldrich. "this compound hydrochloride". Merck KGaA.

  • BenchChem. "Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals". 2

  • CDH Fine Chemical. "PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET". 1

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011)". The National Academies Press. 3

Sources

Personal protective equipment for handling 4-(Pyrrolidin-1-yl)butan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(Pyrrolidin-1-yl)butan-2-ol

As a specialized bifunctional organic compound, this compound is frequently utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of histamine H3 receptor ligands for neurological and inflammatory disorders[1]. However, its unique chemical structure—combining a highly basic pyrrolidine ring with a lipophilic aliphatic chain—presents severe handling risks. This guide provides drug development professionals with a self-validating, mechanistic approach to safely handling this amino alcohol.

Chemical Profiling & Mechanistic Hazard Assessment

To safely handle this compound, researchers must first understand the causality behind its toxicity. The compound is not merely an irritant; it is a corrosive agent capable of deep-tissue damage[2].

Physicochemical ParameterValue / Description
Chemical Name This compound
Molecular Weight 143.23 g/mol (Free base) / 179.69 g/mol (HCl salt)
Functional Groups Secondary Alcohol, Tertiary Aliphatic Amine
Primary GHS Hazards Skin Corrosion (Cat 1B), Serious Eye Damage (Cat 1)
Key Incompatibilities Strong Oxidizing Agents, Concentrated Mineral Acids

Mechanistic Causality of Hazards: The nitrogen atom within the pyrrolidine ring possesses a highly reactive lone pair of electrons, acting as a strong localized nucleophile and base. Upon contact with physiological moisture (e.g., skin sweat or ocular fluid), it rapidly abstracts protons, generating localized hydroxide ions. This triggers liquefaction necrosis —the saponification of cellular lipids and denaturation of proteins[2]. Furthermore, the amphiphilic nature of the molecule (a polar amine/alcohol head paired with a non-polar butane tail) allows it to bypass the skin's stratum corneum far more efficiently than simple inorganic bases, accelerating systemic absorption.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is fundamentally insufficient for handling concentrated amino alcohols. Under OSHA standard 29 CFR 1910.132, employers must select PPE that specifically mitigates the chemical permeation hazards present[3].

  • Hand Protection:

    • Analytical Scale (<100 mL): Double-glove with high-density Nitrile (minimum 8 mil thickness). Causality: Nitrile provides adequate short-term splash resistance against aliphatic amines. The double-glove system acts as a self-validating safety layer; if the outer glove is splashed, it can be immediately doffed without exposing the skin.

    • Preparative/Pilot Scale (>100 mL): Butyl rubber gloves. Causality: Butyl rubber possesses a highly cross-linked, dense polymer structure that provides superior permeation resistance to basic organic amines compared to standard nitrile or latex.

  • Eye & Face Protection: Indirect-vented chemical splash goggles paired with an ANSI Z87.1-rated face shield. Causality: Vapors and splashes from amino alcohols can cause rapid, irreversible corneal opacity[2]. Standard safety glasses lack the necessary orbital seal.

  • Respiratory Protection: If handled outside a closed system, a NIOSH-approved half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory[3]. Causality: The compound's vapor pressure can release volatile amines that act as severe respiratory sensitizers, inflaming mucous membranes.

Operational Workflows & Engineering Controls

According to the National Research Council's Prudent Practices in the Laboratory, all operations involving volatile or corrosive organic amines must be conducted within a certified chemical fume hood[4].

Step-by-Step Handling Protocol:

  • Pre-Operation Validation: Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm).

    • Self-Validating Step: Tape a small strip of tissue to the bottom of the sash. The strip must pull steadily inward, visually confirming negative pressure containment before opening the chemical container.

  • Material Transfer: Clear the workspace of incompatible materials (e.g., nitric acid, sulfuric acid) to prevent violent exothermic runaway reactions. Use closed-system transfer techniques (cannula or syringe) for liquids, or anti-static spatulas for the hydrochloride salt form.

  • Reaction Monitoring: When sampling for TLC or HPLC, do not remove open vials from the hood. Quench the sample aliquot inside the hood before transporting it to analytical instruments.

  • Decontamination: Rinse all contaminated glassware with a dilute weak acid (e.g., 1M Citric Acid) prior to standard washing. Causality: Citric acid safely neutralizes the residual amine to a water-soluble citrate salt without generating the violent heat associated with strong mineral acids.

G Start This compound Handling Operation Decision Operational Status Start->Decision Normal Normal Operation Decision->Normal Routine Spill Chemical Spill Decision->Spill Containment Loss Exposure Human Exposure Decision->Exposure Direct Contact Hood Chemical Fume Hood (80-100 fpm) Normal->Hood PPE Butyl/Nitrile Gloves, Goggles, Lab Coat Hood->PPE Success Safe Synthesis & Waste Segregation PPE->Success Evac Evacuate Area & Alert Personnel Spill->Evac Absorb Inert Absorbent (Vermiculite) Evac->Absorb Neutralize Neutralize with Dilute Citric Acid Absorb->Neutralize Neutralize->Success To Waste Wash Drench Shower / Eyewash (15 mins) Exposure->Wash Medical Seek Immediate Medical Attention Wash->Medical

Workflow detailing standard operating procedures, spill containment, and exposure response.

Decontamination & Disposal Plan

Step-by-Step Spill Response:

  • Evacuate & Isolate: Immediately clear personnel from the area and increase room ventilation.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite. Causality: Never use sawdust or organic absorbents; the basic amine can react with organic matter and potentially ignite.

  • Neutralization: Carefully spray the spill area with 1M Citric Acid or 5% Acetic Acid.

    • Self-Validating Step: After applying the acid, press a broad-range pH indicator strip into the absorbed slurry. The protocol is only considered successful and safe for collection when the pH stabilizes between 6.0 and 8.0. If the pH remains >8.0, apply additional acid.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) waste container using non-sparking tools.

Waste Disposal Plan: Under EPA regulations (40 CFR 262), this compound and its contaminated materials must be strictly managed as hazardous waste[5].

  • Segregation: Store in a dedicated "Basic Organic Waste" carboy. Do not mix with halogenated solvents or acidic waste streams to prevent pressure-generating reactions.

  • Labeling: Label clearly with "Hazardous Waste: Corrosive/Toxic Organic Amine" alongside the accumulation start date.

  • Disposal: Contract with an EPA-licensed hazardous waste disposal facility for high-temperature incineration.

References

  • WO2005108384A1 - 3- or 4-monosubstituted phenol and thiophenol derivatives useful as h3 ligands.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Research Council.[Link]

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. Occupational Safety and Health Administration (OSHA), eCFR.[Link]

  • 40 CFR Part 262 -- Standards Applicable to Generators of Hazardous Waste. Environmental Protection Agency (EPA), eCFR.[Link]

  • CORRGUARD EXT Safety Data Sheet (Amino Alcohol Hazard Profiling). MsdsDigital. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.